Product packaging for Lathosterol-d7(Cat. No.:)

Lathosterol-d7

Cat. No.: B12415321
M. Wt: 393.7 g/mol
InChI Key: IZVFFXVYBHFIHY-SOVNPUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lathosterol-d7 is a high-purity, deuterium-labeled stable isotope of Lathosterol, specifically designed for use as an internal standard in quantitative mass spectrometry. It is an essential tool for researchers studying cholesterol biosynthesis and homeostasis. By utilizing this compound as an internal standard, scientists can achieve precise and accurate quantification of endogenous lathosterol levels in biological samples such as blood serum, correcting for variations during sample preparation and analysis . Lathosterol is a key intermediate in the post-squalene cholesterol biosynthesis pathway and serves as a well-established biomarker for assessing cholesterol synthesis rates in clinical and biological research . The application of this compound is critical in protocols for sterol extraction and analysis from human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This enables investigations into cholesterol metabolic disorders , the assessment of cardiovascular risk , and the study of various pathophysiological conditions, including connections to disease severity and outcomes . Furthermore, research in the field of cholesterolomics explores the roles of sterol intermediates in processes like ferroptosis sensitivity . This product is intended for research purposes only. All procedures involving this compound should be conducted by trained professionals, with adherence to all relevant laboratory safety guidelines. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B12415321 Lathosterol-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O

Molecular Weight

393.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

IZVFFXVYBHFIHY-SOVNPUOYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to Lathosterol-d7 as a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of sterol analysis, precision and accuracy are paramount. This technical guide delves into the critical role of Lathosterol-d7, a deuterated stable isotope-labeled standard, in the quantitative analysis of lathosterol and other related sterols. Its application is fundamental in advancing research in cholesterol metabolism, diagnosing metabolic disorders, and developing novel therapeutics.

Core Function: The Gold Standard for Quantification

This compound serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to the endogenous analyte, lathosterol, ensuring it behaves similarly during sample extraction, derivatization, and ionization. However, its increased mass, due to the seven deuterium atoms, allows it to be distinguished from the unlabeled lathosterol by the mass spectrometer.[3] This co-elution and differential detection enable precise correction for any sample loss during processing and for variations in instrument response, leading to highly accurate and reliable quantification.

Stable isotope-labeled standards like this compound are the gold standard in quantitative bioanalysis, offering significant advantages over other types of internal standards.[4] They compensate for matrix effects, which are a common source of error in the analysis of complex biological samples such as plasma, serum, and tissues.

Applications in Research and Clinical Diagnostics

The accurate measurement of lathosterol levels is crucial for several reasons. Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] Therefore, its concentration in biological fluids is a direct indicator of the rate of cholesterol synthesis.[1][6][7]

Key applications of this compound as an internal standard include:

  • Monitoring Cholesterol Synthesis: In clinical studies, the ratio of lathosterol to cholesterol in serum is used to assess the effectiveness of cholesterol-lowering drugs like statins.[6][8]

  • Diagnosing Metabolic Disorders: Elevated levels of lathosterol are indicative of certain genetic disorders of cholesterol metabolism, such as lathosterolosis, which is caused by a deficiency of the enzyme sterol-C5-desaturase.[1][9] It is also implicated in Cerebrotendinous Xanthomatosis (CTX).[1]

  • Research in Disease Pathophysiology: Studying alterations in cholesterol biosynthesis pathways is crucial in understanding the pathology of various diseases, including neurodegenerative disorders like Huntington's disease, certain types of leukodystrophy, and atherosclerosis.[5][6]

  • Drug Development: In the development of new drugs targeting cholesterol metabolism, accurate quantification of pathway intermediates is essential for evaluating drug efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its application in analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₉D₇O[2][3][10]
Molecular Weight 393.70 g/mol [2][10]
Purity >99% (by TLC)[2]
Storage Temperature -20°C[2]
Appearance Powder[2]

Table 2: Example LC-MS/MS Method Parameters for Lathosterol Quantification

ParameterConditionSource
LC System UPLC System[8][11]
Column Thermo Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm)[8][11]
Mobile Phase Isocratic flow of 0.1% formic acid in water and 0.1% formic acid in methanol (17:83, v/v)[8]
Injection Volume 5 µL[8]
MS System AB/Sciex QTRAP 5500[8][11]
Ionization Mode Positive Atmospheric Pressure Chemical Ionization (APCI)[8][11]
MRM Transition (Lathosterol) m/z 369.4 → 95.1[8]
MRM Transition (Internal Standard) Varies depending on IS used (e.g., 25-hydroxycholesterol-d₆: m/z 375.6 → 95.1)[8]
Lower Limit of Quantitation (LLOQ) 0.1 µg/mL[8]
Calibration Curve Range 0.1 µg/mL to 10 µg/mL[11]

Experimental Protocols

Below is a detailed, consolidated methodology for the quantification of lathosterol in human serum using this compound as an internal standard, based on established protocols.

Protocol: Quantification of Serum Lathosterol by LC-MS/MS

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Lathosterol (for calibration standards)

  • Human Serum

  • Methanol (HPLC grade)

  • Toluene

  • Cyclohexane

  • Milli-Q Water

  • Hydrolysis Solution (e.g., 8 g NaOH + 20 mL H₂O + 180 mL 99.5% ethanol)

  • Glass conical centrifuge tubes with screw caps

2. Preparation of Internal Standard Stock and Working Solutions: [12]

  • Prepare a stock solution of this compound at 1 mg/mL in toluene. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • On the day of analysis, bring the stock solution to room temperature.

  • Dilute the stock solution in HPLC grade methanol to a final working concentration of 10 ng/µL.

3. Sample Preparation: [12][13]

  • Pipette 250 µL of serum sample into a 15 mL glass conical centrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (10 ng/µL) to the serum sample and vortex.

  • Add 1 mL of hydrolysis solution and vortex vigorously for 10 seconds.

  • Incubate the samples at 65°C for 1 hour in a shaking water bath.

  • Add 0.5 mL of Milli-Q water.

  • Add 3 mL of cyclohexane for liquid-liquid extraction.

  • Vortex vigorously for 20 seconds.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. Preparation of Calibration Standards and Quality Controls: [8][12]

  • Due to the endogenous presence of lathosterol, a surrogate matrix (e.g., stripped serum or a synthetic matrix) is recommended for preparing calibration standards and low-level quality controls (QCs).

  • Prepare a stock solution of unlabeled lathosterol.

  • Perform serial dilutions of the lathosterol stock solution in the surrogate matrix to create a calibration curve covering the expected concentration range of the samples (e.g., 0.1 to 10 µg/mL).

  • Prepare at least three levels of QCs (low, medium, and high) in authentic human plasma to assess the accuracy and precision of the method.

  • Process the calibration standards and QCs in the same manner as the unknown samples.

5. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the parameters outlined in Table 2.

  • Inject the reconstituted samples, calibration standards, and QCs.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

6. Data Analysis:

  • Integrate the peak areas for lathosterol and this compound.

  • Calculate the peak area ratio of lathosterol to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of lathosterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: The Kandutsch-Russell Pathway of Cholesterol Biosynthesis

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol Zymostenol Zymostenol Dihydrolanosterol->Zymostenol Lathosterol Lathosterol Zymostenol->Lathosterol Dehydrocholesterol_7 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol_7 Cholesterol Cholesterol Dehydrocholesterol_7->Cholesterol DHCR24 DHCR24 SC5D SC5D (Lathosterol 5-desaturase) DHCR7 DHCR7

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the position of lathosterol.

Experimental Workflow: Quantitative Analysis using this compound

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with This compound (IS) Sample->Spike Hydrolysis Alkaline Hydrolysis Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition (MRM) LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: General workflow for quantitative analysis of lathosterol using this compound as an internal standard.

References

An In-depth Technical Guide to Lathosterol-d7 as a Biomarker for Endogenous Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lathosterol as a biomarker for endogenous cholesterol synthesis, with a specific focus on the application of its deuterated stable isotope, lathosterol-d7, as an internal standard for precise quantification. This document details the underlying biochemistry, analytical methodologies, and data interpretation relevant to clinical and preclinical research.

Introduction: The Significance of Monitoring Cholesterol Synthesis

Cholesterol is an essential structural component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D[1]. While cholesterol is obtained from dietary sources, a significant portion is synthesized de novo within the body. The rate of this endogenous cholesterol synthesis is a critical parameter in various physiological and pathological states, including cardiovascular disease, metabolic syndrome, and neurodegenerative disorders[2][3].

Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway, has emerged as a reliable biomarker for the rate of whole-body cholesterol synthesis[3][4][5]. Its concentration in plasma or serum directly reflects the activity of the cholesterol biosynthetic pathway[3]. Consequently, measuring lathosterol provides valuable insights into an individual's cholesterol metabolism and their response to lipid-lowering therapies, such as statins[3][5].

To ensure the accuracy and reproducibility of lathosterol quantification, stable isotope-labeled internal standards are employed in mass spectrometry-based assays. This compound, a deuterated form of lathosterol, is the preferred internal standard. It is chemically identical to the endogenous analyte but has a different mass, allowing for precise correction of sample loss during preparation and variations in instrument response.

Biochemical Context: The Kandutsch-Russell Pathway

The synthesis of cholesterol from lanosterol can occur via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. The Kandutsch-Russell pathway, prominent in the liver and other tissues, involves the intermediate formation of lathosterol[5]. Lathosterol is formed from lanosterol through a series of enzymatic steps and is subsequently converted to 7-dehydrocholesterol, the penultimate precursor to cholesterol. The concentration of lathosterol is directly proportional to the flux through this synthetic pathway, making it an excellent surrogate marker for cholesterol production.

Cholesterol_Synthesis_Pathway cluster_pathway Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol Intermediates Multiple Enzymatic Steps Lanosterol->Intermediates CYP51A1, etc. Lathosterol Lathosterol Intermediates->Lathosterol SC5D Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC DHCR7 Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR24

Caption: Simplified Kandutsch-Russell pathway for cholesterol synthesis.

This compound: The Gold Standard for Quantification

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry. This compound serves this purpose ideally in a technique known as stable isotope dilution mass spectrometry (SIDMS).

Principle of SIDMS: A known amount of this compound is added to the biological sample at the beginning of the sample preparation process[6]. The deuterated standard behaves identically to the endogenous, non-labeled lathosterol throughout extraction, purification, and ionization. Because the mass spectrometer can differentiate between the two forms based on their mass-to-charge ratio (m/z), the ratio of the endogenous analyte to the internal standard can be measured. This ratio is then used to calculate the precise concentration of endogenous lathosterol, as it inherently corrects for any analyte loss during the procedure.

SIDMS_Concept cluster_workflow Stable Isotope Dilution Workflow Sample Biological Sample (Unknown Lathosterol) Spike Add Known Amount of this compound Sample->Spike Extraction Sample Preparation (Extraction, Cleanup) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Calculate Concentration based on Lathosterol/Lathosterol-d7 Ratio Analysis->Quantification

Caption: Conceptual workflow for Stable Isotope Dilution Mass Spectrometry.

Experimental Protocols for Lathosterol Quantification

The quantification of lathosterol is typically performed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). While GC-MS has been traditionally used, LC-MS/MS methods are becoming more prevalent due to simpler sample preparation and higher throughput.[7]

Detailed Protocol: LC-MS/MS Quantification of Plasma Lathosterol

This protocol describes a validated method for quantifying total lathosterol (free and esterified) in human plasma.

A. Materials and Reagents:

  • Lathosterol standard (Sigma-Aldrich or equivalent)

  • This compound internal standard (Avanti Polar Lipids, Cat. No.: 700056P)[6]

  • HPLC-grade methanol, acetonitrile, isopropanol, hexane, and water[8][9]

  • Formic acid and ammonium acetate (LC-MS grade)[9]

  • Potassium hydroxide (KOH)

  • Human plasma (K2-EDTA)

B. Sample Preparation Workflow:

  • Aliquoting: Transfer 50-200 µL of human plasma into a glass screw-cap tube.[10][11]

  • Internal Standard Spiking: Add a precise volume of this compound stock solution (e.g., 20 µL of a 10 ng/µL solution in methanol) to each sample, calibrator, and quality control (QC) sample.[6]

  • Saponification (Hydrolysis): To measure total lathosterol, the esterified form must be hydrolyzed. Add 1 mL of ethanolic potassium hydroxide solution (e.g., 1M KOH in 90% ethanol).[12] Vortex vigorously and incubate at 65°C for 1 hour in a shaking water bath.[6]

  • Extraction:

    • Cool the samples to room temperature.

    • Perform a liquid-liquid extraction (LLE) by adding 3 mL of hexane or cyclohexane, vortexing for 20 seconds, and centrifuging at ~1300 x g for 10 minutes to separate the phases.[6][12]

    • Carefully transfer the upper organic phase to a clean glass tube.

    • Repeat the extraction step on the remaining aqueous layer to maximize recovery and pool the organic phases.[6]

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 90% methanol).[7][10]

  • Final Preparation: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis. If particulate matter is present, centrifuge the vial insert before placing it in the autosampler.[10]

Experimental_Workflow Plasma 1. Plasma Sample (50-200 µL) Spike 2. Spike with this compound Plasma->Spike Hydrolysis 3. Saponification (Ethanolic KOH, 65°C) Spike->Hydrolysis LLE 4. Liquid-Liquid Extraction (Hexane/Cyclohexane) Hydrolysis->LLE Evap 5. Evaporation (Nitrogen) LLE->Evap Recon 6. Reconstitution (Mobile Phase) Evap->Recon Analysis 7. LC-MS/MS Analysis Recon->Analysis

Caption: Step-by-step workflow for plasma lathosterol sample preparation.

C. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • System: A UPLC or HPLC system (e.g., Shimadzu, Waters).[7][11]

    • Column: A C18 reversed-phase column is typically used for separation (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm).[7][11] A pentafluorophenyl (PFP) stationary phase can also provide excellent resolution.[8][13]

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[7][8]

    • Gradient: A gradient elution is used to separate lathosterol from other sterols, particularly the highly abundant cholesterol.[14]

    • Flow Rate: 0.4 - 0.5 mL/min.[8]

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer (e.g., AB/Sciex QTRAP 5500).[7][11]

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is preferred for nonpolar sterols as it provides good sensitivity without derivatization.[7][11][14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Lathosterol: m/z 369.4 → 161.1 (or other qualifying product ion).[11]

      • This compound: m/z 376.4 → 161.1 (or corresponding product ion). The precursor mass is shifted by +7 Da due to the deuterium labels.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize typical quantitative data found in the literature.

Table 1: Typical Plasma Lathosterol Concentrations and Method Performance

ParameterValueReference
Endogenous Plasma Lathosterol1.37 - 5.79 µg/mL[11]
Lathosterol:Cholesterol Ratio0 - 85 µmol/100 mmol[3]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[7][11]
Inter-assay Precision (CV%)< 15%[12]
Recovery88% - 117%[12]

Table 2: Effect of HMG-CoA Reductase Inhibitor (Statin) on Serum Sterols

This table illustrates the expected change in lathosterol levels following treatment with a cholesterol synthesis inhibitor.

ParameterBefore TreatmentAfter Treatment% ChangeReference
Total Cholesterol (mmol/L)10.9 ± 1.87.6 ± 1.5-30%[15]
Lathosterol (µmol/L)8.3 ± 4.13.0 ± 1.7-64%[15]
Lathosterol/Cholesterol Ratio0.76 ± 0.330.40 ± 0.20-47%[4][15]
Data from a study on patients with familial hypercholesterolemia treated with an HMG-CoA reductase inhibitor.
Data Interpretation and Clinical Relevance

The primary value of measuring lathosterol lies in its ratio to total cholesterol (L:C ratio). Normalizing to total cholesterol accounts for variations in lipoprotein concentrations, providing a more robust index of cholesterol synthesis.[4][15]

  • High L:C Ratio: Indicates a high rate of endogenous cholesterol synthesis. This is often observed in individuals with familial combined hyperlipidemia, insulin resistance, and obesity.[3]

  • Low L:C Ratio: Suggests a low rate of cholesterol synthesis. This can be indicative of high cholesterol absorption. Studies have shown an association between low lathosterol levels and increased cardiovascular disease risk, suggesting a complex interplay between synthesis and absorption pathways.[16][17]

  • Response to Therapy: A significant reduction in the L:C ratio is a direct indicator of target engagement for HMG-CoA reductase inhibitors (statins). A 47% decrease in the ratio was observed in patients treated with a statin, confirming the drug's mechanism of action.[4][18]

Logical_Relationship cluster_logic Clinical Interpretation of Lathosterol Levels High_Synth High Cholesterol Synthesis Rate High_Lath Elevated Plasma Lathosterol/Cholesterol Ratio High_Synth->High_Lath Statin Statin Therapy (HMG-CoA Reductase Inhibition) High_Lath->Statin Indicates potential for treatment Risk Associated with Obesity, Insulin Resistance High_Lath->Risk Low_Synth Reduced Cholesterol Synthesis Rate Statin->Low_Synth Low_Lath Decreased Plasma Lathosterol/Cholesterol Ratio Low_Synth->Low_Lath Efficacy Biomarker of Therapeutic Efficacy Low_Lath->Efficacy

Caption: Logical relationships in the clinical use of lathosterol.

Conclusion

Lathosterol is a powerful and validated biomarker for assessing the rate of endogenous cholesterol synthesis. The quantification of lathosterol, particularly when normalized to total cholesterol, provides crucial information for understanding lipid metabolism in health and disease. The use of this compound as an internal standard in LC-MS/MS or GC-MS methods is essential for achieving the high degree of accuracy and precision required in clinical research and drug development. This guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of lathosterol analysis in a research setting.

References

Lathosterol-d7 applications in clinical research studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical applications of lathosterol-d7 in clinical research, with a focus on its role as an internal standard for the quantification of cholesterol biosynthesis. We will delve into its utility in studying various metabolic disorders and monitoring therapeutic interventions. This guide provides detailed experimental protocols, quantitative data from clinical studies, and visual representations of relevant biochemical pathways and workflows.

Core Applications of this compound in Clinical Research

This compound, a deuterated form of lathosterol, serves as an indispensable tool in clinical research, primarily as an internal standard for mass spectrometry-based quantification of lathosterol and other sterols. Its stable isotope label ensures accurate and precise measurement by correcting for variations during sample preparation and analysis.

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its levels in plasma or tissues are a direct indicator of the rate of cholesterol synthesis.[3][4] Consequently, the accurate measurement of lathosterol is crucial in a variety of clinical contexts.

Key Clinical Applications Include:

  • Diagnosing and Monitoring Inborn Errors of Cholesterol Synthesis: this compound is instrumental in the diagnosis of rare genetic disorders such as lathosterolosis, which is characterized by a deficiency of the enzyme sterol-C5-desaturase (SC5D) and a resultant accumulation of lathosterol.[5][6][7]

  • Assessing Statin Efficacy: Statins, which inhibit HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway, lead to a decrease in downstream products, including lathosterol. Monitoring lathosterol levels provides a direct measure of the therapeutic efficacy of statins.[8][9]

  • Investigating Lipid Metabolism in Various Diseases: Altered cholesterol biosynthesis has been implicated in a range of conditions, including Cerebrotendinous Xanthomatosis (CTX) and Huntington's disease. This compound aids in the precise quantification of sterol intermediates in these patient populations.[10][11]

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical research studies where lathosterol levels were a key biomarker.

Table 1: Lathosterol Levels in Lathosterolosis Patients

Patient CohortSample TypeLathosterol Concentration (μmol/L)Lathosterol as % of Total SterolsReference
Lathosterolosis Patient 1Plasma81.6 (Normal <18)-[5]
Lathosterolosis Patient 2Plasma219.8 (Normal 0.5-16.0)-[6]
Lathosterolosis Patient 3 (Severe)Fibroblasts-35%[5]
Lathosterolosis Patient 4 (Intermediate)Fibroblasts-12.5%[5]
Lathosterolosis Patient 5 (Milder)Fibroblasts-1.48%[5]
Sc5d-/- Mouse Model (Cortex)Tissue-48%[12]
Sc5d-/- Mouse Model (Liver)Tissue-62%[12]

Table 2: Effect of Statin and Ezetimibe Therapy on Lathosterol Levels in Hyperlipidemic Patients

Treatment GroupBaseline Lathosterol (μmol/L)Change in Lathosterol (%)Baseline Lathosterol/Cholesterol Ratio (μmol/mmol)Change in Lathosterol/Cholesterol Ratio (%)Reference
Ezetimibe add-on to Statin (Overall)-+52-+83.8[8]
High-Potency Statin1.93-0.34-[9]
Medium-Potency Statin2.58-0.47-[9]
Low-Potency Statin3.17-0.56-[9]

Experimental Protocols

The accurate quantification of lathosterol using this compound as an internal standard relies on robust and well-defined experimental protocols. Below are detailed methodologies for sterol extraction and analysis from biological samples.

Protocol 1: Sterol Extraction and Quantification from Human Serum

This protocol is adapted from an integrative method for quantifying cholesterol-related sterols.[1]

1. Sample Preparation:

  • Thaw frozen serum samples at room temperature.
  • Vortex samples for 10 seconds.

2. Internal Standard Spiking:

  • Prepare a working solution of this compound at a concentration of 10 ng/μL in methanol.[1]
  • To 250 μL of serum, add 20 μL of the this compound internal standard solution.[1]
  • Vortex the mixture for 10 seconds.

3. Saponification (Hydrolysis):

  • Prepare a hydrolysis solution of 1 M NaOH in 90% ethanol.
  • Add 1 mL of the hydrolysis solution to the serum-internal standard mixture.
  • Incubate at 65°C for 60 minutes with shaking to hydrolyze sterol esters.

4. Sterol Extraction:

  • After cooling, add 0.5 mL of distilled water to the sample.
  • Add 3 mL of cyclohexane to extract the non-saponifiable lipids (sterols).
  • Vortex vigorously for 30 seconds.
  • Centrifuge at 1000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper organic phase (cyclohexane) to a new glass tube.
  • Repeat the extraction step with another 3 mL of cyclohexane and combine the organic phases.

5. Sample Derivatization and Analysis by GC-MS:

  • Evaporate the pooled cyclohexane extract to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for derivatization (e.g., pyridine).
  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
  • Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. Monitor the molecular ions of the TMS derivatives of lathosterol and this compound.

Protocol 2: Sterol Isolation from Cultured Cells for LC-MS/MS Analysis

This protocol is based on a simplified LC-MS method for the analysis of sterols in biological samples.[13]

1. Cell Harvesting:

  • Wash cultured cells twice with phosphate-buffered saline (PBS).
  • Detach cells using trypsin and resuspend in a known volume of PBS.
  • Take an aliquot for cell counting.
  • Pellet the remaining cells by centrifugation.

2. Lipid Extraction with Internal Standard:

  • To the cell pellet, add 5 mL of Folch reagent (chloroform:methanol, 2:1 v/v).[13]
  • Add a known amount of this compound internal standard (e.g., 200 ng).[13]
  • Vortex the mixture vigorously for 1 minute.
  • Incubate at room temperature for 2 hours with shaking.

3. Hydrolysis and Final Extraction:

  • Evaporate the Folch reagent under vacuum.
  • Add 1 mL of hydrolysis solution (e.g., 1 M NaOH in 90% ethanol) and incubate at 65°C for 1 hour with shaking.[13]
  • Follow with a liquid-liquid extraction using cyclohexane as described in Protocol 1.

4. LC-MS/MS Analysis:

  • Evaporate the final extract to dryness and reconstitute in the mobile phase.
  • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Use a suitable column (e.g., a C18 or pentafluorophenyl column) for chromatographic separation.
  • Employ multiple reaction monitoring (MRM) in positive ion mode to detect the specific precursor-product ion transitions for lathosterol and this compound. For lathosterol, a common transition is m/z 369.3 → 161.1.[14]

Signaling Pathways and Experimental Workflows

The Kandutsch-Russell Pathway of Cholesterol Biosynthesis

The following diagram illustrates the key steps of the Kandutsch-Russell pathway, where lathosterol is a central intermediate. This pathway is one of the two main branches for cholesterol synthesis from lanosterol.[15][16]

Kandutsch_Russell_Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Zymostenol Zymostenol Dihydrolanosterol->Zymostenol LDM/SC4MOL Lathosterol Lathosterol Zymostenol->Lathosterol EBP Seven_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Seven_Dehydrocholesterol SC5D Cholesterol Cholesterol Seven_Dehydrocholesterol->Cholesterol DHCR7

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow for a Clinical Study Utilizing this compound

This diagram outlines a typical workflow for a clinical study investigating the effect of a therapeutic agent on cholesterol biosynthesis.

Clinical_Study_Workflow cluster_study Clinical Study Workflow Patient_Recruitment Patient Recruitment (e.g., Hyperlipidemic Cohort) Baseline_Sampling Baseline Blood Sampling Patient_Recruitment->Baseline_Sampling Treatment Treatment Administration (e.g., Statin Therapy) Baseline_Sampling->Treatment Followup_Sampling Follow-up Blood Sampling Treatment->Followup_Sampling Sample_Processing Serum/Plasma Isolation Followup_Sampling->Sample_Processing Sterol_Analysis Sterol Extraction & Quantification (with this compound IS) Sample_Processing->Sterol_Analysis Data_Analysis Data Analysis & Interpretation Sterol_Analysis->Data_Analysis

Caption: A generalized workflow for a clinical trial.

Logical Relationship for Diagnosis of Lathosterolosis

This diagram illustrates the diagnostic logic for lathosterolosis based on biochemical findings.

Lathosterolosis_Diagnosis Clinical_Suspicion Clinical Suspicion of Cholesterol Synthesis Disorder Plasma_Sterol_Analysis Plasma Sterol Analysis (using this compound IS) Clinical_Suspicion->Plasma_Sterol_Analysis Elevated_Lathosterol Markedly Elevated Lathosterol Plasma_Sterol_Analysis->Elevated_Lathosterol Normal_7DHC Normal/Low 7-Dehydrocholesterol Elevated_Lathosterol->Normal_7DHC Yes Alternative_Diagnosis Consider Other Sterol Biosynthesis Disorders Elevated_Lathosterol->Alternative_Diagnosis No Diagnosis_Lathosterolosis Diagnosis: Lathosterolosis Normal_7DHC->Diagnosis_Lathosterolosis Yes Normal_7DHC->Alternative_Diagnosis No

Caption: Diagnostic flowchart for lathosterolosis.

References

Physical and chemical properties of Lathosterol-d7 powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Lathosterol-d7 Powder for Researchers and Drug Development Professionals

Introduction

This compound is a deuterated form of Lathosterol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Lathosterol and other related sterols in various biological matrices.[2][3] Lathosterol levels in serum are a direct indicator of endogenous cholesterol synthesis, making its measurement crucial for studying metabolic disorders and the efficacy of cholesterol-lowering therapies.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound powder, detailed experimental protocols for its use, and its role in biochemical pathways.

Physical and Chemical Properties

This compound is typically supplied as a crystalline solid or powder.[7] Its key physical and chemical properties are summarized below. The deuterated form shares many characteristics with its non-deuterated counterpart, Lathosterol.

Table 1: Physical Properties of this compound
PropertyValueSource
AppearanceCrystalline solid / Powder[7]
Storage Temperature-20°C[7]
Shipping ConditionsShipped on dry ice or with blue ice[8]
StabilityStable for ≥ 4 years at -20°C (unlabeled form)[4][7]
Purity>99% (by TLC)[9]
Table 2: Chemical Identifiers and Molecular Data for this compound
IdentifierValueSource
Chemical Name5α-Cholest-7-en-3β-ol (25,26,26,26,27,27,27-d7)[10]
SynonymsΔ7-Cholestenol-d7, γ-Cholestenol-d7[7][11]
Molecular FormulaC₂₇H₃₉D₇O[12]
Molecular Weight393.70 g/mol [12]
CAS Number2260669-10-9
Unlabeled CAS Number80-99-9[7][12]
Table 3: Solubility Data for Lathosterol (as a proxy for this compound)
SolventApproximate Solubility
Ethanol20 mg/mL[4][7][8]
Dimethylformamide (DMF)2 mg/mL[4][8]
Dimethyl sulfoxide (DMSO)0.1 mg/mL[4][7][8]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL[4][7][8]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[7][8] It is also advised to purge the solvent with an inert gas.[7]

Role in Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway, one of the two major routes for cholesterol biosynthesis from lanosterol.[13] This pathway is particularly prominent in the skin. The inactivation of the enzyme Lathosterol 5-desaturase (SC5D) leads to an accumulation of Lathosterol, a condition known as lathosterolosis.[2][4] The conversion of Lathosterol to 7-Dehydrocholesterol is a critical step that precedes the final conversion to cholesterol.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Lathosterol Lathosterol Zymosterol->Lathosterol EBP (Isomerase) 7_DHC 7-Dehydrocholesterol Lathosterol->7_DHC SC5D (Desaturase) Cholesterol Cholesterol 7_DHC->Cholesterol DHCR7 (Reductase)

Caption: The Kandutsch-Russell pathway for cholesterol biosynthesis.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in mass spectrometry-based analytical methods for the precise quantification of endogenous Lathosterol and other sterols.[2] Its deuterated nature ensures that it co-elutes with the analyte of interest and has nearly identical ionization efficiency, but is distinguishable by its higher mass.[14][15]

Application: Quantification of Serum Sterols by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of sterols from a human serum sample using this compound as an internal standard.[3][14]

1. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in toluene or HPLC-grade methanol.[3]

  • Store the stock solution at -20°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[3]

  • Before use, warm the stock solution to room temperature (22 ± 2°C) for at least 20 minutes to ensure complete solubilization.[3]

  • Dilute the stock solution with HPLC-grade methanol to create a working solution (e.g., 10 ng/µL).[3]

2. Sample Preparation and Extraction:

  • To a 15 mL glass centrifuge tube, add 250 µL of the serum sample.[3]

  • Spike the sample by adding a known volume (e.g., 20 µL) of the this compound internal standard working solution.[3]

  • Add 1 mL of a hydrolysis solution (e.g., 8 g NaOH + 20 mL H₂O + 180 mL 99.5% ethanol) to release esterified sterols and vortex vigorously.[3][14]

  • Incubate the mixture for 1 hour at 65°C in a shaking water bath.[3][14]

  • After cooling, add 0.5 mL of Milli-Q water.[3]

3. Liquid-Liquid Extraction:

  • Add 3 mL of an organic solvent such as cyclohexane and vortex for 20 seconds.[3]

  • Centrifuge the sample at 1300 x g for 10 minutes to separate the phases.[3]

  • Carefully transfer the upper organic phase to a new glass tube.[3]

  • Repeat the extraction step on the remaining aqueous layer with an additional 3 mL of cyclohexane to maximize recovery.[3]

  • Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.[14]

4. Analysis by LC-MS/MS:

  • Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column or similar, suitable for sterol analysis.

  • Utilize mass spectrometry for detection, monitoring the specific mass transitions for both Lathosterol and the this compound internal standard.[14][15]

  • Quantify the amount of endogenous Lathosterol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Serum 1. Serum Sample (250 µL) Spike 2. Spike with This compound IS Serum->Spike Hydrolysis 3. Alkaline Hydrolysis (65°C, 1 hr) Spike->Hydrolysis LLE 4. Liquid-Liquid Extraction (Cyclohexane) Hydrolysis->LLE Evap 5. Evaporate to Dryness LLE->Evap Recon 6. Reconstitute Extract Evap->Recon LCMS 7. LC-MS/MS Analysis Recon->LCMS Quant 8. Quantification LCMS->Quant

Caption: Workflow for sterol quantification using this compound.

Conclusion

This compound powder is an essential tool for researchers and professionals in drug development focused on cholesterol metabolism. Its well-defined physical and chemical properties, combined with its utility as an internal standard, enable precise and reliable quantification of Lathosterol, a key biomarker for whole-body cholesterol synthesis. The detailed protocols and understanding of its role in biochemical pathways provided in this guide facilitate its effective application in metabolic research and clinical diagnostics.

References

Lathosterol-d7: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lathosterol-d7, focusing on its certificate of analysis, purity assessment methodologies, and its role in metabolic pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.

This compound: An Overview

This compound is a deuterated form of lathosterol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Due to its isotopic labeling, this compound is widely employed as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of lathosterol and other sterols in biological samples.[2][3][4]

Certificate of Analysis (CoA)

A Certificate of Analysis for this compound provides crucial information regarding its identity, purity, and quality. While specific values may vary between lots and suppliers, a typical CoA will include the following quantitative data.

ParameterTypical SpecificationAnalytical Method
Chemical Name (3β,5α)-Cholest-7-en-3-ol-d7-
Molecular Formula C₂₇H₃₉D₇OMass Spectrometry
Molecular Weight 393.70 g/mol Mass Spectrometry
Purity >99%Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥98%Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in Chloroform, Methanol-

Note: Data presented is a summary of typical values found across various suppliers. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.[2][5]

Purity Assessment: Experimental Protocols

The purity of this compound, and its utility as an internal standard, is primarily assessed using chromatographic and mass spectrometric techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of sterols. This compound is commonly used as an internal standard to quantify endogenous lathosterol and other related sterols.[2][3]

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and other sterol standards (e.g., cholesterol, desmosterol) in an appropriate solvent like hexane or chloroform.[6][7][8]

    • For biological samples, perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[4][6]

    • Spike the extracted lipids with a known amount of the this compound internal standard solution.[4][6]

  • Derivatization:

    • To improve volatility and chromatographic separation, convert the sterols to their trimethylsilyl (TMS) ether derivatives.[9]

    • This is typically achieved by reacting the dried lipid extract with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 60-70°C for 30-60 minutes.[8]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 or similar.

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

    • Injector Temperature: 280°C.[8]

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp to 250°C at 20°C/min.

      • Ramp to 300°C at 5°C/min, hold for 10 min.

    • Mass Spectrometer: Agilent 5975C or similar.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the TMS-derivatized sterols. For this compound, a key ion to monitor would be its molecular ion.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers high sensitivity and specificity for sterol analysis and can often be performed without derivatization.[4]

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of this compound and other sterol standards in a suitable solvent like methanol or a chloroform:methanol mixture.[4][10]

    • Extract lipids from biological samples using a method like the Folch extraction.[4]

    • Add a known amount of this compound internal standard to the sample prior to extraction.[4][10]

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1200 series or similar.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the sterols.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each sterol and the this compound internal standard would be monitored.

Metabolic Pathway and Experimental Workflow

Lathosterol is a key intermediate in the cholesterol biosynthesis pathway. Understanding this pathway is crucial for interpreting data where this compound is used.

Kandutsch-Russell Pathway for Cholesterol Biosynthesis

The following diagram illustrates the simplified Kandutsch-Russell pathway, highlighting the position of lathosterol.

Kandutsch_Russell_Pathway Lanosterol Lanosterol 14-Demethyllanosterol 14-Demethyllanosterol Lanosterol->14-Demethyllanosterol CYP51A1 Zymosterol Zymosterol 14-Demethyllanosterol->Zymosterol TM7SF2 Lathosterol Lathosterol Zymosterol->Lathosterol EBP 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow for Sterol Quantification

The general workflow for quantifying sterols in a biological sample using this compound as an internal standard is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Serum, Tissue) Internal_Standard Add this compound (Internal Standard) Biological_Sample->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Folch Method) Internal_Standard->Lipid_Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Lipid_Extraction->Derivatization LC_MS_or_GC_MS LC-MS or GC-MS Analysis Lipid_Extraction->LC_MS_or_GC_MS (Direct for LC-MS) Derivatization->LC_MS_or_GC_MS Peak_Integration Peak Integration LC_MS_or_GC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Lathosterol-d7: A Technical Guide to its Commercial Sources, Availability, and Application in Sterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of Lathosterol-d7, a crucial internal standard for the accurate quantification of lathosterol and other sterols in biological samples. This document details its role in cholesterol biosynthesis, outlines its primary commercial sources, and presents detailed experimental protocols for its use in mass spectrometry-based analytical methods.

Introduction to Lathosterol and its Deuterated Analog

Lathosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] It is converted to 7-dehydrocholesterol by the enzyme lathosterol 5-desaturase (SC5D).[2][3] Dysregulation of this pathway can lead to genetic disorders such as lathosterolosis, which is characterized by an accumulation of lathosterol.[3][4][5][6] Consequently, the accurate measurement of lathosterol levels is vital for both clinical diagnostics and research in metabolic diseases.

This compound, a deuterated form of lathosterol, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in MS spectra, ensuring precise and accurate quantification by correcting for variations during sample preparation and analysis.[2]

Commercial Availability and Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key specifications from prominent commercial sources.

Table 1: General Product Specifications for this compound

SpecificationDescription
Chemical Name 5α-Cholest-7-en-3β-ol-d7
Synonyms (3β,5α)-Cholest-7-en-3-ol-d7, this compound
Molecular Formula C₂₇H₃₉D₇O
Molecular Weight Approximately 393.70 g/mol
CAS Number 2260669-10-9
Typical Purity >99% (often determined by TLC)
Physical Form Powder
Storage Temperature -20°C
Shipping Conditions Typically shipped on dry ice

Table 2: Comparison of Commercial this compound Products

SupplierProduct NumberPurityAvailable QuantitiesNotes
Avanti Polar Lipids (distributed by Merck/Sigma-Aldrich) 700056P>99%1 mgOften cited in research literature.
Merck (SLS) 700056P-1MG>99% (TLC)1 mgDistributed for Avanti Polar Lipids.
Santa Cruz Biotechnology sc-211933Not specifiedContact for availabilityLabeled for research use only.
Pharmaffiliates PA STI 056200Not specifiedContact for availabilityMarketed as a pharmaceutical standard.

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Role in the Cholesterol Biosynthesis Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway, one of the two major branches of cholesterol synthesis. The diagram below illustrates the final steps of this pathway, highlighting the position of lathosterol.

Cholesterol_Biosynthesis cluster_pathway Kandutsch-Russell Pathway (Late Stages) Zymosterol Zymosterol Lathosterol Lathosterol Zymosterol->Lathosterol SC5D (Lathosterol 5-desaturase) 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol DHCR7 Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR24

Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Protocols for Sterol Analysis using this compound

This compound is predominantly used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of sterols in biological matrices such as plasma, serum, and cell cultures.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of sterols using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with this compound Internal Standard Sample->Spike Hydrolysis Alkaline Hydrolysis (Saponification) Spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization GCMS GC-MS or LC-MS/MS Analysis Extraction->GCMS Direct injection for some LC-MS methods Derivatization->GCMS Quantification Quantification (Ratio of Analyte to Internal Standard) GCMS->Quantification Results Final Concentration Results Quantification->Results

Typical workflow for sterol analysis.
Detailed Methodologies

The following are representative protocols for the analysis of sterols in human plasma/serum.

4.2.1. Sample Preparation

  • Internal Standard Spiking: To a 100 µL aliquot of serum or plasma, add a known amount of this compound (e.g., 200 ng) in a suitable solvent.[7]

  • Saponification (Hydrolysis): Add 1 mL of 2% potassium hydroxide in ethanol to the sample. Vortex vigorously and incubate at 45-65°C for 30-60 minutes to hydrolyze the sterol esters.[7][8]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): After cooling, add a volume of water (e.g., 0.5 mL) and an immiscible organic solvent such as n-hexane or chloroform/methanol (e.g., 2 mL).[7][8] Vortex thoroughly and centrifuge to separate the phases. Transfer the organic (upper) layer containing the sterols to a clean tube. Repeat the extraction for exhaustive recovery.

    • Solid-Phase Extraction (SPE): Alternatively, after hydrolysis and neutralization, the sample can be loaded onto an appropriate SPE cartridge (e.g., aminopropyl). The sterols are then eluted with a suitable solvent mixture.[9]

  • Drying: Evaporate the collected organic solvent to dryness under a stream of nitrogen.

4.2.2. Derivatization for GC-MS Analysis

To improve volatility and chromatographic performance, sterols are typically derivatized before GC-MS analysis.

  • Silylation: Reconstitute the dried extract in 100 µL of anhydrous pyridine and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

  • Reaction: Cap the vial tightly and heat at 60-100°C for 1 hour to form trimethylsilyl (TMS) ethers.[10]

4.2.3. Instrumental Analysis

A. GC-MS Parameters (Typical)

  • Gas Chromatograph: Agilent 7890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1 minute, then ramp up to a final temperature (e.g., 315°C) at a controlled rate.

  • Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS-derivatives of the target sterols and this compound.

B. LC-MS/MS Parameters (Typical)

  • Liquid Chromatograph: Waters UPLC or similar.

  • Column: Reversed-phase column, such as a C18 or pentafluorophenyl (PFP) stationary phase (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm).[7][11]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water, often with a small amount of formic acid.[8]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is commonly used for nonpolar sterols.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each sterol and this compound. For example, a potential MRM transition for lathosterol could be m/z 369.3 → 161.1.[11]

Conclusion

This compound is an indispensable tool for researchers and clinicians investigating cholesterol metabolism and related disorders. Its commercial availability from several specialized suppliers ensures its accessibility for the development and implementation of robust and accurate analytical methods. The detailed protocols provided in this guide, based on established scientific literature, offer a solid foundation for the quantification of lathosterol and other sterols in various biological matrices, thereby facilitating advancements in our understanding of metabolic pathways and the diagnosis of associated diseases.

References

Methodological & Application

Application Note: Quantification of Lathosterol in Biological Matrices using a Validated LC-MS/MS Method with Lathosterol-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lathosterol is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a significant biomarker for endogenous cholesterol synthesis.[1] Accurate and robust quantification of lathosterol in biological matrices is essential for studying cholesterol metabolism, diagnosing related metabolic disorders, and in the development of cholesterol-lowering therapeutics. This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of lathosterol, employing its deuterated analog, Lathosterol-d7, as an internal standard to ensure high accuracy and precision.

The primary challenge in lathosterol analysis is its separation from the isobaric and highly abundant cholesterol.[2] The method described herein achieves excellent chromatographic resolution, enabling reliable quantification even in complex biological samples like human plasma.

Experimental Protocols

This section provides a detailed methodology for the quantification of lathosterol in human plasma.

Materials and Reagents
  • Lathosterol standard (Sigma-Aldrich or equivalent)

  • This compound internal standard (Avanti Polar Lipids, Cat. No.: 700056P or equivalent)[3]

  • HPLC grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Toluene (for stock solutions)

  • Nitrogen gas for evaporation

Standard and Internal Standard Stock Solution Preparation
  • Lathosterol Stock Solution (1 mg/mL): Accurately weigh and dissolve lathosterol in toluene to a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in toluene. It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the lathosterol stock solution in HPLC grade methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[4]

  • Internal Standard Working Solution (10 ng/µL): Dilute the this compound stock solution in HPLC grade methanol to a final concentration of 10 ng/µL.[3]

Sample Preparation (Liquid-Liquid Extraction)

Due to the endogenous presence of lathosterol, a surrogate matrix (e.g., stripped serum) is recommended for the preparation of calibration standards and lower limit of quantification (LLOQ) samples.[2][4]

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.[2]

  • Add 20 µL of the 10 ng/µL this compound internal standard working solution to each tube (final amount of 200 ng).[5]

  • Vortex briefly to mix.

  • Add 500 µL of a suitable organic solvent for protein precipitation and extraction (e.g., methanol or acetonitrile). Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 83% methanol with 0.1% formic acid).[2]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterCondition
LC System Shimadzu UFLC LC-30AD or equivalent[2]
Column Thermo Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm) or equivalent[2][4]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Methanol[2]
Flow Rate 0.4 mL/min
Gradient Isocratic elution with 17% A and 83% B[2]
Injection Volume 5 µL[2]
Column Temperature 40°C

Mass Spectrometry (MS) System:

ParameterCondition
MS System AB/Sciex QTRAP 5500 or equivalent[2][4]
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[2][4]
MRM Transitions See Table below
Ion Source Temperature 400°C
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 10 L/min

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lathosterol 369.495.1[2]
This compound (IS) 376.4215.0[5]

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance of the described LC-MS/MS method for lathosterol analysis.

Table 1: Method Validation Parameters for Lathosterol Quantification

ParameterResult
Linearity Range 0.1 - 10 µg/mL[4]
Regression Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[2]
Limit of Detection (LOD) 55.1 ng/mL[5]

Table 2: Accuracy and Precision of Lathosterol Quantification

QC LevelNominal Conc. (µg/mL)Accuracy (%)Precision (%RSD)
LLOQ 0.192.05.1[2]
Low QC 0.389.49.6[2]
Medium QC 0.797.06.9[2]
High QC 8.099.213.4[2]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Processing start Sample Collection (Human Plasma) sample_prep Sample Preparation start->sample_prep Add this compound (IS) extraction Liquid-Liquid Extraction sample_prep->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing end Results data_processing->end

Caption: A flowchart of the experimental workflow for lathosterol quantification.

Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)

cholesterol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting step) isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp geranyl_pp Geranyl-PP isopentenyl_pp->geranyl_pp farnesyl_pp Farnesyl-PP geranyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene Squalene synthase lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ff_mas FF-MAS lanosterol->ff_mas t_mas T-MAS ff_mas->t_mas zymosterol Zymostenol t_mas->zymosterol lathosterol Lathosterol zymosterol->lathosterol seven_dhc 7-Dehydrocholesterol lathosterol->seven_dhc SC5D cholesterol Cholesterol seven_dhc->cholesterol DHCR7

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis highlighting lathosterol.

References

Application Note: Quantification of Lathosterol-d7 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lathosterol is a crucial intermediate in the cholesterol biosynthesis pathway and serves as a biomarker for whole-body cholesterol synthesis.[1] Accurate and precise quantification of lathosterol in human plasma is essential for clinical research, particularly in studies involving cholesterol-lowering therapies.[2] This application note provides a detailed protocol for the sample preparation of lathosterol and its deuterated internal standard, Lathosterol-d7, from human plasma for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented method, primarily based on liquid-liquid extraction (LLE), is designed to ensure high recovery and minimize matrix effects, addressing the analytical challenges posed by the high concentration of isobaric cholesterol in plasma.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various methods for lathosterol analysis in human plasma. This data is compiled from multiple validated protocols and provides a comparative overview of the expected performance.

ParameterMethod 1: LC-MS/MSMethod 2: LC-MS/MSMethod 3: GC-MS
Sample Volume 50 µL[1][2]200 µL[4][5]100 µL[6]
Extraction Liquid-Liquid Extraction (LLE)[1][2]Solid-Phase Extraction (SPE)[4][5]Liquid-Liquid Extraction (LLE)[7][8]
Internal Standard This compound[9]Deuterated Sterols[4][5]5α-cholestane[6]
Linearity Range 0.1 - 10 µg/mL[1]Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[2]~1 ng/mL[4][5]Picogram per milliliter range[7][8]
Extraction Efficiency/Recovery Not Specified85 - 110%[4][5]88 - 117%[7][8]
Inter-day CV (%) 2.6 - 7.4%[1]<10%[4][5]<15%[7][8]

Experimental Protocol: LLE-based Sample Preparation for LC-MS/MS Analysis

This protocol details the steps for the extraction of lathosterol from human plasma using liquid-liquid extraction.

1. Materials and Reagents

  • Human plasma (K2EDTA)

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC vials

2. Standard and Internal Standard Preparation

  • Lathosterol Stock Solution (1 mg/mL): Accurately weigh and dissolve lathosterol in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[9]

  • Working Standard Solutions: Prepare serial dilutions of the lathosterol stock solution in methanol to create calibration standards.

  • IS Working Solution (10 ng/µL): Dilute the this compound stock solution in methanol.[9]

3. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final Final Steps A Aliquot 50 µL Plasma B Add 20 µL this compound (IS) A->B C Vortex Mix B->C D Protein Precipitation (e.g., with Acetonitrile) C->D E Add Extraction Solvent (e.g., n-Hexane) D->E F Vortex for 5 min E->F G Centrifuge at 10,000 x g for 10 min F->G H Transfer Supernatant G->H I Evaporate to Dryness (under Nitrogen) H->I J Reconstitute in Mobile Phase I->J K Transfer to LC Vial J->K L Inject into LC-MS/MS K->L

Fig. 1: LLE Sample Preparation Workflow

4. Detailed Procedure

  • Plasma Aliquoting: Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[1][2]

  • Internal Standard Addition: Add 20 µL of the 10 ng/µL this compound internal standard working solution to each plasma sample, calibrator, and quality control sample.[9]

  • Vortexing: Briefly vortex the samples for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Liquid-Liquid Extraction: Add 1 mL of n-hexane as the extraction solvent.

  • Extraction: Vortex the mixture vigorously for 5 minutes to ensure efficient extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 83:17 Methanol:Water with 0.1% Formic Acid).[2]

  • Final Transfer: Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Analysis

While this note focuses on sample preparation, a typical analytical setup would involve a reverse-phase C18 column for chromatographic separation and a tandem mass spectrometer operating in positive atmospheric pressure chemical ionization (APCI+) mode with multiple reaction monitoring (MRM).[1][3] It is critical to achieve chromatographic separation of lathosterol from cholesterol due to their isobaric nature.[2][3]

Cholesterol Biosynthesis Pathway Context

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol

Fig. 2: Simplified Cholesterol Biosynthesis

This diagram illustrates the position of lathosterol as the direct precursor to cholesterol, highlighting its significance as a biomarker for cholesterol synthesis.

Conclusion

The described liquid-liquid extraction protocol provides a robust and reliable method for the preparation of human plasma samples for the quantification of lathosterol and its deuterated internal standard by LC-MS/MS. The procedure is designed to effectively remove proteins and other interfering matrix components, enabling sensitive and accurate analysis. Careful optimization of chromatographic conditions to separate lathosterol from cholesterol is paramount for successful quantification.

References

Application Note: Enhanced Detection of Lathosterol-d7 using Silylation Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolic studies, particularly those focused on cholesterol biosynthesis and requiring sensitive quantification of sterol biomarkers.

Introduction

Lathosterol is a critical intermediate in the Kandutsch-Russell pathway, one of the two primary routes for cholesterol biosynthesis in mammals.[1] Its concentration in circulation is a direct indicator of the body's cholesterol synthesis rate, making it a valuable biomarker for studying metabolic disorders and the efficacy of cholesterol-lowering therapies.[2][3] For quantitative analysis, stable isotope-labeled internal standards are essential for accuracy and precision. Lathosterol-d7, a deuterated analog, is widely used for this purpose in mass spectrometry-based methods.[4]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for sterol analysis due to its high chromatographic resolution.[5] However, the inherent low volatility of sterols like lathosterol necessitates a chemical derivatization step to improve their thermal stability and chromatographic behavior.[6][7] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective derivatization method for sterols.[8] This application note provides a detailed protocol for the silylation of this compound and its subsequent analysis by GC-MS, enabling enhanced sensitivity and robust quantification.

Metabolic Pathway Context: Cholesterol Biosynthesis

Lathosterol is formed from lanosterol and is a direct precursor to 7-dehydrocholesterol, which is then converted to cholesterol.[9] This pathway, prominent in the skin and other tissues, is a key target for understanding sterol metabolism.[1] Monitoring lathosterol levels provides insight into the flux through this specific biosynthetic route.

Cholesterol_Biosynthesis cluster_pathway Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol Intermediates Multiple Steps... Lanosterol->Intermediates Lathosterol Lathosterol Intermediates->Lathosterol Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Enzyme Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7 Enzyme

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Protocol

This protocol details the sample preparation, extraction, and derivatization of sterols from a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents
  • Biological Sample (e.g., 100 µL human plasma)

  • This compound Internal Standard (IS) solution (e.g., 10 µg/mL in ethanol)

  • Ethanolic Potassium Hydroxide (KOH): 1 M in 95% Ethanol

  • Deionized Water

  • n-Hexane (GC grade)

  • Pyridine (Anhydrous)

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Sodium Sulfate

  • Glass test tubes with PTFE-lined screw caps

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer

Sample Preparation and Lipid Extraction
  • Spiking: To a 10 mL glass test tube, add 100 µL of the plasma sample. Add a known amount of this compound internal standard (e.g., 20 µL of a 10 µg/mL solution).

  • Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic KOH to the tube. Cap tightly and vortex vigorously for 30 seconds. Incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 3 mL of n-hexane. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper n-hexane layer to a clean glass tube. Repeat the extraction step (Step 3 & 4) on the lower aqueous layer with another 3 mL of n-hexane and combine the hexane fractions.

  • Drying: Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensure the sample is completely dry, as moisture will interfere with the derivatization.

Silylation Derivatization
  • Reagent Addition: To the dried lipid residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the tube tightly and vortex for 30 seconds. Incubate at 70°C for 30-60 minutes.

  • Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized sample can be directly injected or diluted with n-hexane if necessary.

Derivatization_Workflow Sample 1. Sample Preparation (Plasma + this compound IS) Hydrolysis 2. Saponification (Ethanolic KOH, 60°C) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (n-Hexane) Hydrolysis->Extraction Evaporation 4. Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization 5. Silylation (BSTFA + TMCS, Pyridine, 70°C) Evaporation->Derivatization Analysis 6. GC-MS Analysis Derivatization->Analysis

Caption: Experimental workflow for the derivatization of sterols for GC-MS.

Data and Expected Results

The derivatization process converts this compound into its volatile trimethylsilyl (TMS) ether. This TMS derivative exhibits excellent chromatographic peak shape and produces characteristic ions in the mass spectrometer, allowing for sensitive detection using Selected Ion Monitoring (SIM).

GC-MS Parameters

The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument used.

ParameterTypical Value
GC System Agilent 6890 or similar
Column DB-5MS, SLB-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film)[10]
Carrier Gas Helium at 1.0 - 1.2 mL/min
Injector Splitless or Split (e.g., 10:1), 280°C[11]
Oven Program Initial 180°C for 1 min, ramp at 20°C/min to 250°C, then ramp at 5°C/min to 280°C, hold for 10 min.[10]
MS System Agilent 5975 or similar single quadrupole
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C[11]
Acquisition Mode Selected Ion Monitoring (SIM)
Quantitative Data and Mass Spectra

The TMS derivative of lathosterol provides a strong molecular ion ([M]⁺) signal, which is ideal for quantification. The deuterated standard will have a corresponding mass shift.

CompoundDerivativeMolecular Weight (Da)Key Quantitative Ion (m/z)Notes
LathosterolTMS-ether458.8458 ([M]⁺)[10][11]Primary ion for quantification.
368 ([M-90]⁺)Loss of trimethylsilanol (TMSOH).
353 ([M-90-15]⁺)[11]Loss of TMSOH and a methyl group.
This compound TMS-ether 465.9 465 ([M]⁺)Internal Standard. Mass shift of +7 Da compared to the analyte.

Limit of Quantification (LOQ): With this derivatization method and GC-MS in SIM mode, LOQs for cholesterol precursors are typically in the range of 0.01 to 0.10 µg/mL in plasma.[11]

Conclusion

Chemical derivatization via silylation is a crucial step for the sensitive and reliable analysis of this compound and its endogenous counterpart by GC-MS. The formation of TMS ethers significantly improves the volatility and chromatographic performance of these sterols, leading to sharp peaks and low detection limits. The protocol described here provides a robust framework for researchers to accurately quantify lathosterol in biological samples, facilitating further investigations into cholesterol metabolism and related pathologies.

References

Application Notes: Quantification of Lathosterol in Serum using Lathosterol-d7 by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathosterol is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its concentration in serum is a reliable biomarker for the rate of whole-body cholesterol synthesis.[1][2] Monitoring serum lathosterol levels is particularly valuable in clinical studies involving cholesterol-lowering drugs, such as statins, and in the investigation of metabolic disorders like lathosterolosis.[1][2][3] Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard like Lathosterol-d7, is the gold standard for accurate and precise quantification of lathosterol, correcting for variations during sample preparation and analysis.[3][4][5]

This document provides detailed protocols for the quantification of lathosterol in human serum samples using this compound as an internal standard, with methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cholestrol Biosynthesis Pathway

Cholesterol Biosynthesis Simplified Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl PP Isopentenyl PP Mevalonate->Isopentenyl PP Squalene Squalene Isopentenyl PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol 7-dehydrocholesterol 7-dehydrocholesterol Lathosterol->7-dehydrocholesterol Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol

Caption: Simplified diagram of the cholesterol biosynthesis pathway highlighting the position of lathosterol.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known quantity of a stable isotope-labeled version of the analyte (this compound) to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the endogenous analyte (lathosterol) throughout extraction, purification, and derivatization. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard using a mass spectrometer, the concentration of the endogenous analyte can be accurately determined, as the ratio is unaffected by sample losses during preparation.[4][5]

Experimental Workflow

Experimental_Workflow General Workflow for Lathosterol Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample (e.g., 100 µL) add_is Add this compound Internal Standard serum->add_is hydrolysis Alkaline Hydrolysis (Saponification) add_is->hydrolysis extraction Liquid-Liquid Extraction (e.g., with n-hexane) hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis extraction->lcms Direct Analysis gcms GC-MS Analysis derivatization->gcms quant Quantification using Calibration Curve gcms->quant lcms->quant

Caption: Overview of the experimental workflow for serum lathosterol quantification.

Protocols

Protocol 1: Quantification of Lathosterol by LC-MS/MS

This protocol is adapted from methodologies that utilize Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry, which allows for the separation of lathosterol from the highly abundant cholesterol isomer.[6][7]

1. Materials and Reagents

  • Lathosterol standard (purity >99%)[8]

  • This compound internal standard[3][9]

  • HPLC grade methanol, 1-propanol, formic acid, water, n-hexane[8][9]

  • Potassium hydroxide (KOH)[8]

  • Human serum samples

2. Standard and Internal Standard Preparation

  • Lathosterol Stock Solution: Prepare a stock solution of lathosterol in a suitable solvent like toluene or ethanol at a concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in toluene.[9]

  • Working Internal Standard Solution: Dilute the this compound stock solution in HPLC grade methanol to a final concentration of 10 ng/µL.[9]

  • Calibration Standards: Due to the endogenous presence of lathosterol in serum, a surrogate matrix (e.g., stripped serum or a synthetic matrix) should be used to prepare calibration standards.[6][7] A typical calibration curve ranges from 0.1 µg/mL to 10 µg/mL.[7]

3. Sample Preparation

  • Pipette 100 µL of serum into a glass reaction tube.[8]

  • Add a known amount of this compound internal standard working solution (e.g., 20 µL of 10 ng/µL solution).[9] Vortex briefly.

  • Add 1 mL of 2% KOH in ethanol and vortex vigorously for 15 seconds.[8]

  • Incubate the mixture for 30 minutes at 45°C for basic hydrolysis (saponification).[8]

  • After cooling to room temperature, add 500 µL of deionized water.[8]

  • Add 2 mL of n-hexane and vortex to extract the non-saponifiable lipids.[8]

  • Centrifuge to separate the phases and transfer the upper n-hexane layer to a clean tube.

  • Evaporate the n-hexane under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[6]

4. LC-MS/MS Parameters

  • LC System: UPLC system for high-resolution separation.[6]

  • Column: A reversed-phase column such as Thermo Hypersil GOLD (2.1 x 100 mm, 1.9 µm) is effective.[6][7]

  • Mobile Phase: An isocratic flow of a mixture such as methanol/1-propanol/formic acid/water (e.g., 80:10:0.05:9.95 v/v/v/v) can be used.[9]

  • Flow Rate: Typically around 200-300 µL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., AB/Sciex QTRAP 5500).[6]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[6][7]

  • MRM Transitions:

    • Lathosterol: m/z 369.4 → 95.1[6] or m/z 369.3 → 161.1[7]

    • This compound: A specific transition for the deuterated standard should be determined.

Protocol 2: Quantification of Lathosterol by GC-MS

This protocol involves derivatization to increase the volatility of the sterols for gas chromatography.

1. Materials and Reagents

  • Lathosterol and this compound standards.

  • Reagents for hydrolysis and extraction as in Protocol 1.

  • Derivatization agent: e.g., Sil-Prep® or a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst.[5]

  • GC-grade solvents.

2. Sample Preparation

  • Follow steps 1-8 from the LC-MS/MS sample preparation protocol.

  • Derivatization: To the dried extract, add the derivatizing reagent (e.g., 50 µL of Sil-Prep®).

  • Incubate at a specified temperature (e.g., 60°C for 30 minutes) to form the trimethylsilyl (TMS) ethers.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Parameters

  • GC System: Gas chromatograph equipped with a capillary column.

  • Column: A fused silica capillary column such as a 25 m x 0.22 mm CP-Sil-5CB.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to separate lathosterol-TMS ether from cholesterol-TMS ether.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM):

    • Lathosterol-TMS ether: Monitor the molecular ion at m/z 458.[10]

    • This compound-TMS ether: The specific molecular ion for the deuterated and derivatized standard needs to be determined.

Quantitative Data Summary

The following tables summarize typical performance characteristics of methods for lathosterol quantification in serum.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity Range0.1 - 10 µg/mL[7]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[6][7]
Inter-day Precision (CV%)2.6% - 7.4%[7]
Inter-day Accuracy (Bias %)-12.7% to 2.1%[7]
Intra-run Variability (CV%)4.7% - 10.3%[8]
Recovery89.8% - 113.1%[8]

Table 2: GC-MS Method Performance

ParameterTypical ValueReference
Precision (CV%)< 6%[10]
Recovery (Difference from expected)< 7%[10]
Intra-assay CV%2%

Conclusion

The use of this compound as an internal standard coupled with either LC-MS/MS or GC-MS provides a robust, accurate, and precise method for the quantification of lathosterol in serum samples. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and specific requirements of the study. The LC-MS/MS method offers high sensitivity and specificity without the need for derivatization, while GC-MS is a well-established and reliable alternative. Proper validation of the chosen method is crucial to ensure high-quality data for clinical and research applications.

References

Application Notes and Protocols for Measuring Cholesterol Precursor Sterols Using Lathosterol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of cholesterol precursor sterols, utilizing Lathosterol-d7 as an internal standard. The methodologies described herein are essential for researchers in metabolic diseases, drug development professionals targeting cholesterol biosynthesis, and scientists investigating cellular lipid metabolism.

Introduction

Cholesterol biosynthesis is a complex enzymatic pathway vital for numerous physiological processes. Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol synthesis.[1][2] The quantification of lathosterol and other cholesterol precursors can serve as a valuable biomarker for endogenous cholesterol synthesis rates.[2][3] Stable isotope-labeled internal standards, such as this compound, are crucial for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for sample loss during preparation and variations in instrument response.[4] This document outlines detailed protocols for sample preparation and analysis using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

The Kandutsch-Russell pathway is a prominent route for cholesterol synthesis, particularly in the skin.[1] This pathway involves the conversion of lanosterol to cholesterol through a series of enzymatic steps, with lathosterol being a critical intermediate.

Cholesterol_Biosynthesis Lanosterol Lanosterol FFMAS FF-MAS Lanosterol->FFMAS CYP51A1 TMAS T-MAS FFMAS->TMAS TM7SF2 Zymosterol Zymosterol TMAS->Zymosterol NSDHL, HSD17B7, EBP Lathosterol Lathosterol Zymosterol->Lathosterol EBP 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Figure 1: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.
Experimental Workflow Overview

The general workflow for the quantification of cholesterol precursor sterols using this compound involves sample preparation, including lipid extraction and hydrolysis, followed by instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Serum, Cells, Tissues) Spike Spike with this compound Internal Standard Sample->Spike Add precise amount Hydrolysis Alkaline Hydrolysis (e.g., Ethanolic KOH) Spike->Hydrolysis To release esterified sterols Extraction Liquid-Liquid Extraction (e.g., Hexane or Cyclohexane) Hydrolysis->Extraction Isolate lipids Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Increase volatility Reconstitution Dry and Reconstitute Extraction->Reconstitution For LC-MS Derivatization->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Quantification Data Processing and Quantification Analysis->Quantification Peak integration and ratio calculation

Figure 2: General experimental workflow for sterol analysis.

Protocol 1: LC-MS/MS Method for Cholesterol Precursor Sterols

This protocol is adapted from methodologies for the analysis of sterols in biological samples.[5][6][7]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ethanol (99.5%)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • n-Hexane or Cyclohexane (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Ammonium acetate

  • Glass centrifuge tubes with screw caps

2. Internal Standard Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in toluene. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[8]

  • On the day of the experiment, dilute the stock solution in HPLC grade methanol to a working concentration of 10 ng/µL.[8]

3. Sample Preparation

  • For Serum/Plasma: To 250 µL of serum in a glass centrifuge tube, add 20 µL of the 10 ng/µL this compound working solution.[8]

  • For Cultured Cells: To a cell pellet, add 5 mL of Folch reagent (2:1 chloroform:methanol). Add 200 ng of this compound.[5]

  • Hydrolysis: Add 1 mL of ethanolic KOH or NaOH solution (e.g., 1M KOH in 90% ethanol). Vortex vigorously. Incubate at 65°C for 1 hour with shaking to hydrolyze sterol esters.[5][8]

  • Extraction:

    • After cooling, add 0.5 mL of Milli-Q water.[8]

    • Add 3 mL of cyclohexane or n-hexane, vortex for 20 seconds, and centrifuge at 1300 x g for 10 minutes.[8]

    • Transfer the upper organic phase to a new glass tube.

    • Repeat the extraction step on the remaining aqueous layer and pool the organic phases.[8]

  • Drying and Reconstitution: Evaporate the pooled organic solvent under a stream of nitrogen. Reconstitute the dried extract in an appropriate volume (e.g., 400 µL) of mobile phase (e.g., 95% methanol).[9]

4. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system.

  • Column: A C18 or Pentafluorophenyl (PFP) column is recommended for good separation of sterol isomers.[5][10]

  • Mobile Phase: A gradient of methanol and water with a modifier like ammonium acetate is commonly used.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[11]

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lathosterol369.3161.1
Desmosterol367.4147.1
Lanosterol409.4109.1
This compound (IS) 376.3 161.1
Note: MRM transitions can vary between instruments and may require optimization.[11]

5. Quantification Quantification is based on the ratio of the peak area of the endogenous sterol to the peak area of the this compound internal standard. A calibration curve prepared with known amounts of non-labeled sterols and a fixed amount of this compound should be used to determine the absolute concentrations.

Protocol 2: GC-MS Method for Cholesterol Precursor Sterols

This protocol is based on established methods for sterol analysis by GC-MS.[3][12][13]

1. Materials and Reagents

  • All reagents listed in Protocol 1.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA) for derivatization.[12][14]

  • Pyridine or other suitable solvent for derivatization.

2. Sample Preparation

  • Follow steps 1-4 of the sample preparation section in Protocol 1 (Internal Standard Preparation, Sample Spiking, Hydrolysis, and Extraction).

  • Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen. It is critical to remove all moisture before derivatization.

  • Derivatization:

    • To the dried residue, add a derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.[13]

    • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a low-polarity phenyl-methylpolysiloxane column).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Program: A temperature gradient is used to separate the sterols. For example, an initial temperature of 180°C, ramped to 280°C, and then to 300°C.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in Electron Ionization (EI) or Positive Chemical Ionization (PCI) mode.[12]

  • Detection: Selected Ion Monitoring (SIM) or MRM mode is used to monitor characteristic ions for each sterol and the internal standard.

Analyte (as TMS ether)Monitored Ions (m/z)
Lathosterol-TMS458, 368, 353
Desmosterol-TMS456, 366, 351
Lanosterol-TMS498, 393
This compound-TMS 465, 375, 360
Note: Specific ions should be confirmed by analyzing pure standards.

4. Quantification Similar to the LC-MS/MS method, quantification is performed by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from the literature for the analysis of cholesterol precursors.

ParameterValue/RangeSample MatrixMethodReference
This compound (IS) Amount200 ngCultured HepatocytesLC-MS[5]
This compound (IS) Amount200 ng (20 µL of 10 ng/µL)Human SerumLC-MS[8]
Calibration Curve Range0.1 - 10 µg/mLHuman PlasmaLC-MS/MS[11]
Lathosterol Endogenous Range1.37 - 5.79 µg/mLHuman PlasmaLC-MS/MS[11]
Lanosterol Endogenous Range0.303 - 1.02 µg/mLHuman PlasmaLC-MS/MS[11]
Desmosterol Endogenous Range0.461 - 1.53 µg/mLHuman PlasmaLC-MS/MS[11]
Inter- and Intra-assay CVs< 15%Serum and PlasmaGC-MS/MS[12]
Recovery88 - 117%PlasmaGC-MS/MS[12]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of cholesterol precursor sterols in various biological matrices. Both LC-MS/MS and GC-MS methods offer high sensitivity and specificity, making them suitable for clinical research and drug development applications. The choice between LC-MS and GC-MS will depend on the specific sterols of interest, available instrumentation, and desired sample throughput. Careful optimization of sample preparation and instrument parameters is essential for achieving accurate and reproducible results.

References

Application Note: Quantification of Lathosterol in Biological Matrices Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lathosterol, a direct precursor to cholesterol, serves as a crucial biomarker for the rate of whole-body cholesterol synthesis.[1][2] Its concentration in biological fluids like serum and plasma is often measured to assess the efficacy of cholesterol-lowering therapies and to study lipid metabolism in various diseases.[3][4] Accurate quantification of lathosterol is challenging due to its low endogenous concentration relative to cholesterol and the potential for analytical variability during sample processing.[2][5] The use of a stable isotope-labeled internal standard, such as Lathosterol-d7, is the gold standard for correcting these inaccuracies. This protocol details a robust method for spiking this compound into biological matrices for precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method relies on the principle of stable isotope dilution mass spectrometry. A known quantity of this compound, which is chemically identical to endogenous lathosterol but mass-shifted due to deuterium labeling, is added ("spiked") into the biological sample at the beginning of the workflow.[6][7] The internal standard co-purifies with the endogenous analyte through extraction and derivatization steps, experiencing similar losses and matrix effects.[8] During LC-MS/MS analysis, the instrument separately detects the native lathosterol and the this compound internal standard. The ratio of the analyte's signal to the internal standard's signal is used for quantification, providing a highly accurate measurement that is independent of sample recovery variations.

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway, one of the two primary routes for converting lanosterol into cholesterol in mammals.[6][9] This pathway is particularly prominent in the skin.

Cholesterol_Biosynthesis Lanosterol Lanosterol Intermediates Multiple Steps Lanosterol->Intermediates Lathosterol Lathosterol Intermediates->Lathosterol Kandutsch-Russell Pathway _7DHC 7-Dehydrocholesterol Lathosterol->_7DHC Cholesterol Cholesterol _7DHC->Cholesterol DHCR7

Caption: The Kandutsch-Russell pathway for cholesterol synthesis.

Experimental Protocols

1. Preparation of this compound Internal Standard (IS) Working Solution

This procedure describes the preparation of a 10 ng/µL IS working solution from a 1 mg/mL stock.[7]

  • Materials:

    • This compound stock solution (1 mg/mL in toluene or ethanol)

    • HPLC-grade methanol

    • Glass vials with screw caps

  • Procedure:

    • Allow the stock solution of this compound to equilibrate to room temperature for at least 20 minutes.[7]

    • Vortex the stock solution gently.[7]

    • In a 2 mL glass vial, add 1980 µL of HPLC-grade methanol.[7]

    • Add 20 µL of the 1 mg/mL this compound stock solution to the methanol.[7]

    • Vortex the resulting 10 µg/mL solution thoroughly.

    • Perform a second 1:100 dilution by taking 20 µL of the 10 µg/mL solution and adding it to 1980 µL of methanol to obtain a final working concentration of 100 ng/µL.

    • Perform a final 1:10 dilution by taking 100 µL of the 100 ng/µL solution and adding it to 900 µL of methanol to obtain a final working concentration of 10 ng/µL.[7]

    • Store the working solution at -20°C, overlaying with nitrogen before sealing if possible.[7]

2. Protocol for Spiking and Extraction from Serum/Plasma

This protocol is adapted from established methods for sterol analysis in serum and plasma.[1][7]

  • Materials:

    • Serum or plasma samples (stored at -80°C)

    • This compound IS working solution (10 ng/µL)

    • Hydrolysis Solution (1M NaOH in 90% Ethanol)[7]

    • Cyclohexane (HPLC grade)

    • Milli-Q water

    • 15 mL glass conical centrifuge tubes with screw caps

  • Procedure:

    • Thaw frozen serum/plasma samples on ice.

    • Vortex samples and aliquot 250 µL into a 15 mL glass centrifuge tube.[7]

    • Spiking Step: Add 20 µL of the 10 ng/µL this compound internal standard working solution to each sample, resulting in a total of 200 ng of IS.[7]

    • Vortex the sample vigorously for 10 seconds.

    • Saponification (Hydrolysis): Add 1 mL of the hydrolysis solution to each tube.[7]

    • Incubate the samples in a shaking water bath at 65°C for 1 hour.[7]

    • Cool the samples to room temperature. Add 0.5 mL of Milli-Q water.[7]

    • Liquid-Liquid Extraction: Add 3 mL of cyclohexane, vortex vigorously for 20 seconds, and centrifuge at 1300 x g for 10 minutes.[7]

    • Carefully transfer the upper organic phase to a new glass tube.[7]

    • Repeat the extraction by adding another 3 mL of cyclohexane to the original sample, vortexing, centrifuging, and pooling the organic phase.[7]

    • Drydown: Evaporate the pooled organic solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase for analysis.[1][2]

General Workflow for Lathosterol Analysis

The entire process from sample receipt to final data involves several key stages.

Lathosterol_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (e.g., Serum, Plasma) Spike Spike with This compound (IS) Sample->Spike Add known amount of IS Hydrolyze Saponification (Hydrolysis) Spike->Hydrolyze Extract Liquid-Liquid Extraction Hydrolyze->Extract Drydown Evaporate & Reconstitute Extract->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant

Caption: Standard workflow for this compound spiking and analysis.

Data Presentation and Method Parameters

Quantitative data should be clearly structured for comparison. The following tables provide examples of spiking concentrations and typical LC-MS/MS parameters derived from published methods.

Table 1: Examples of this compound Spiking in Biological Matrices

Biological MatrixSample VolumeInternal Standard AddedReference
Cultured Hepatocyte PelletN/A200 ng[6]
Human Serum250 µL200 ng (20 µL of 10 ng/µL)[7]
Human Plasma50 µLNot specified[1][2]
Human Plasma100 µL1 µg (of 5α-cholestane, not Lath-d7)[10]

Table 2: Example LC-MS/MS Parameters for Lathosterol Analysis

ParameterSetting 1Setting 2
LC System Waters UPLCShimadzu UFLC
Mass Spectrometer Sciex QTRAP 5500AB/Sciex QTRAP 5500
LC Column Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)
Mobile Phase Isocratic: 0.1% Formic Acid in Water / 0.1% Formic Acid in Methanol (17:83, v/v)Not specified, but likely similar to Setting 1
Ionization Mode Positive Atmospheric Pressure Chemical Ionization (APCI+)Positive Atmospheric Pressure Chemical Ionization (APCI+)
MRM Transition (Lathosterol) m/z 369.3 → 161.1m/z 369.4 → 95.1
MRM Transition (this compound) m/z 376.4 → 95.1 (Predicted)m/z 376.4 → 161.1 (Predicted)
Reference [1][2]

Note on this compound MRM: The exact transition should be optimized empirically on the specific mass spectrometer used. The precursor ion (Q1) will be shifted by +7 Da compared to the unlabeled lathosterol. The product ion (Q3) may or may not be shifted, depending on whether the deuterium atoms are retained after fragmentation.

Method Considerations and Troubleshooting

  • Endogenous Lathosterol: Due to the presence of endogenous lathosterol in authentic biological matrices, calibration curves should be prepared in a surrogate matrix (e.g., stripped serum or a synthetic matrix) to avoid interference.[1][2]

  • Chromatographic Separation: Lathosterol is isobaric with cholesterol (they have the same molecular weight) and cholesterol is present at concentrations over 1000 times higher in plasma.[2] A robust chromatographic method is essential to achieve baseline separation of lathosterol from the much larger cholesterol peak to prevent signal suppression and inaccurate quantification.[2][6]

  • Matrix Effects: While the stable isotope-labeled internal standard corrects for many matrix effects, it is crucial to validate the method across different lots of biological matrix to ensure consistency.[8][11] The matrix can affect the ionization efficiency of the analyte and internal standard.[5][11]

  • Sample Stability: Lipids can be prone to degradation. Samples should be kept cold after collection, processed promptly, and stored at -80°C for long-term stability.[12] Multiple freeze-thaw cycles should be avoided by preparing single-use aliquots.[12]

References

Application Notes and Protocols: Lathosterol-d7 in Cerebrotendinous Xanthomatosis (CTX) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzymatic defect disrupts the bile acid synthesis pathway, leading to the accumulation of cholestanol and other cholesterol precursors in various tissues, including the brain, tendons, and lenses. Clinically, CTX is characterized by tendon xanthomas, juvenile cataracts, and progressive neurological dysfunction. Early diagnosis and treatment with chenodeoxycholic acid (CDCA) can halt or even reverse some of the clinical manifestations.

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. In CTX, the disruption of bile acid synthesis leads to a compensatory upregulation of cholesterol synthesis, resulting in elevated levels of lathosterol in serum.[1][2] This makes lathosterol a valuable biomarker for the diagnosis and therapeutic monitoring of CTX. Lathosterol-d7, a deuterated analog of lathosterol, serves as an essential internal standard for the accurate quantification of endogenous lathosterol and other sterols in biological matrices using mass spectrometry-based methods.[3]

These application notes provide detailed protocols for the use of this compound in the quantitative analysis of sterols for CTX research and clinical assessment, along with relevant data and pathway information.

Data Presentation

The following tables summarize quantitative data on key sterol biomarkers in healthy individuals and patients with Cerebrotendinous Xanthomatosis (CTX).

Table 1: Serum Sterol Concentrations in Healthy Controls and CTX Patients

SterolHealthy Controls (µg/mL)CTX Patients (µg/mL)Fold Increase in CTX (approx.)Reference
Cholestanol 0.99 - 6.012.4 - >100>5-10x[4]
Lathosterol 0.64 - 3.60Significantly ElevatedVariable[2][4]
7-Dehydrocholesterol (7-DHC) Significantly Elevated>100x in some cases[2][5]
8-Dehydrocholesterol (8-DHC) Not typically measuredSignificantly Elevated>100x in some cases[5]
Lanosterol Not typically measuredIncreasedVariable[5]
Sitosterol 0.99 - 4.45IncreasedVariable[4][5]

LLOQ: Lower Limit of Quantification

Table 2: Impact of Chenodeoxycholic Acid (CDCA) Therapy on Serum Sterol Levels in CTX Patients

SterolPre-TreatmentPost-TreatmentOutcomeReference
Cholestanol Highly ElevatedMarked DecreaseNormalization[5]
Lathosterol Highly ElevatedMarked DecreaseNormalization[1][5]
7-Dehydrocholesterol (7-DHC) Highly ElevatedMarked DecreaseNormalization[5]
8-Dehydrocholesterol (8-DHC) Highly ElevatedMarked DecreaseNormalization[5]
Lanosterol ElevatedMarked DecreaseNormalization[5]
Sitosterol ElevatedMarked DecreaseNormalization[5]
Lathosterol/Cholesterol Ratio Significantly ElevatedNormalizedIndicates suppression of cholesterol synthesis[5]

Experimental Protocols

Protocol 1: Quantification of Serum Sterols using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lathosterol, cholestanol, and other relevant sterols in human serum, using this compound as an internal standard.

Materials and Reagents:

  • This compound: Internal Standard (IS)

  • Human Serum Samples

  • Methanol (HPLC grade)

  • Toluene

  • Hexane

  • Isopropanol

  • Chloroform

  • Milli-Q Water

  • Formic Acid

  • 15 mL glass conical centrifuge tubes with screw caps

  • Solid Phase Extraction (SPE) columns (e.g., 100 mg silica)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Internal Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in toluene.

  • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

  • On the day of analysis, bring an aliquot to room temperature for at least 20 minutes.

  • Prepare a working solution of this compound at 10 ng/µL in HPLC grade methanol.

Sample Preparation:

  • Pipette 250 µL of serum into a 15 mL glass conical centrifuge tube.

  • Add 20 µL of the 10 ng/µL this compound internal standard working solution. Vortex briefly.

  • Add 1 mL of hydrolysis solution (e.g., ethanolic potassium hydroxide) and vortex vigorously for 10 seconds.

  • Incubate the samples at 65°C for 1 hour in a shaking water bath to hydrolyze steryl esters.

  • After cooling to room temperature, add 0.5 mL of Milli-Q water.

  • Add 3 mL of cyclohexane (or hexane) for liquid-liquid extraction.

  • Vortex vigorously for 20 seconds.

  • Centrifuge at 1300 x g for 10 minutes at room temperature to separate the phases.

  • Carefully transfer the upper organic phase to a new 15 mL glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 400 µL of 5% water in methanol.

  • Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: Reversed-phase C18 column (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate lathosterol from the isobaric and much more abundant cholesterol.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode

  • MRM Transitions:

    • Lathosterol: m/z 369.3 → 161.1

    • This compound (IS): m/z 375.6 → 95.1 (Note: The specific transition may vary depending on the deuteration pattern of the standard)

    • Cholestanol: m/z 371.3 → 147.1

    • 7-DHC: m/z 367.3 → 159.1

Data Analysis:

  • Construct a calibration curve using known concentrations of lathosterol and a fixed concentration of this compound.

  • Calculate the concentration of lathosterol in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Signaling Pathway

Bile Acid Synthesis Pathway and CTX cluster_cholesterol_synthesis Cholesterol Synthesis cluster_bile_acid_synthesis Bile Acid Synthesis cluster_pathological_products Pathological Accumulation in CTX Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 CYP27A1 CYP27A1 (Sterol 27-hydroxylase) Cholesterol->CYP27A1 Lathosterol Lathosterol SC5D SC5D Lathosterol->SC5D Seven_DHC 7-Dehydrocholesterol Seven_DHC->Cholesterol SevenAlpha_OH_Chol 7α-hydroxycholesterol SevenAlpha_OH_C4 7α-hydroxy-4-cholesten-3-one (C4) SevenAlpha_OH_Chol->SevenAlpha_OH_C4 TwentySeven_OH_Chol 27-hydroxycholesterol Bile_Alcohols Bile Alcohols TwentySeven_OH_Chol->Bile_Alcohols CDCA Chenodeoxycholic Acid (CDCA) SevenAlpha_OH_C4->CDCA Cholic_Acid Cholic Acid SevenAlpha_OH_C4->Cholic_Acid Cholestanol Cholestanol SevenAlpha_OH_C4->Cholestanol CDCA->CYP7A1 - CYP7A1->SevenAlpha_OH_Chol CYP27A1->TwentySeven_OH_Chol CTX_Block CTX (CYP27A1 deficiency) CYP27A1->CTX_Block SC5D->Seven_DHC Feedback_Inhibition Negative Feedback

Caption: Bile acid synthesis pathway and the metabolic block in CTX.

Experimental Workflow

LC-MS/MS Workflow for Sterol Analysis Sample_Collection 1. Serum Sample Collection IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Hydrolysis 3. Alkaline Hydrolysis (Saponification) IS_Spiking->Hydrolysis Extraction 4. Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation 5. Evaporation to Dryness Extraction->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 8. Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for serum sterol analysis using LC-MS/MS.

Discussion and Interpretation

  • Diagnostic Utility: The simultaneous elevation of cholestanol and lathosterol is a strong indicator of CTX. While cholestanol is the primary diagnostic marker, lathosterol provides confirmatory evidence of upregulated cholesterol synthesis.[2][5] In some cases, particularly in early or atypical presentations, monitoring a panel of sterols including lathosterol can enhance diagnostic confidence.

  • Therapeutic Monitoring: The normalization of serum lathosterol levels, along with cholestanol, following the initiation of CDCA therapy is a key indicator of therapeutic efficacy.[1][5] A decrease in the lathosterol-to-cholesterol ratio confirms that the treatment is successfully downregulating the overactive cholesterol synthesis pathway.

  • Role of this compound: The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification.[3] It compensates for variations in sample extraction efficiency, matrix effects, and instrument response, thereby ensuring the reliability of the analytical results, which is paramount for both clinical diagnosis and drug development studies.

Conclusion

Lathosterol is a significant biomarker in the study of Cerebrotendinous Xanthomatosis, providing valuable insights into the pathophysiology of the disease and the response to therapy. The use of this compound as an internal standard in robust analytical methods, such as LC-MS/MS, enables the accurate and reliable quantification of lathosterol and other key sterols. The protocols and data presented herein serve as a comprehensive resource for researchers, clinicians, and pharmaceutical scientists working to improve the diagnosis and management of CTX.

References

Application of Lathosterol-d7 in Lathosterolosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lathosterolosis

Lathosterolosis is a rare, autosomal recessive inborn error of cholesterol biosynthesis.[1][2] The disorder is caused by mutations in the sterol-C5-desaturase (SC5D) gene, which encodes the enzyme lathosterol 5-desaturase.[3][4][5] This enzyme catalyzes the conversion of lathosterol to 7-dehydrocholesterol, the penultimate step in the Kandutsch-Russell pathway of cholesterol synthesis.[3][6][7] A deficiency in SC5D leads to a metabolic block, resulting in the accumulation of lathosterol in plasma and tissues.[7][8]

Clinical manifestations of lathosterolosis are severe and can include developmental delay, intellectual disability, facial dysmorphism, congenital anomalies, and liver disease.[1][4] The diagnosis is established by identifying elevated lathosterol levels through plasma sterol analysis and can be confirmed by molecular genetic testing of the SC5D gene.[1][7]

Role of Lathosterol-d7 in Lathosterolosis Research

This compound, a deuterated form of lathosterol, is a critical tool in lathosterolosis research. Its primary application is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of lathosterol in biological samples.[9][10] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variations in sample preparation and analytical performance, thereby ensuring the precision and accuracy of the measurement. This is particularly crucial for the diagnosis and therapeutic monitoring of lathosterolosis.

Quantitative Data from Lathosterolosis Case Studies

The following tables summarize quantitative data from published case studies, illustrating the biochemical phenotype of lathosterolosis and the effects of treatment.

Table 1: Plasma Lathosterol Levels in Lathosterolosis Patients

Patient/CasePlasma Lathosterol (µmol/L)Control Range (µmol/L)Reference
Patient 1219.80.53–16.0[11]
Patient 2 (pre-treatment)>100<10[4]
Patient 3 (pre-treatment)13.04 mg/dLNormal: 0.61 mg/dL[12]

Table 2: Effect of Simvastatin Treatment on Plasma Lathosterol Levels

Patient/CasePre-treatment LathosterolPost-treatment LathosterolTreatment DetailsReference
Patient 1>100 µmol/LNear-normalizedSimvastatin 5-10 mg/day[4]
Patient 2Markedly elevatedNormalizedSimvastatin[8]
Patient 313.04 mg/dL0.61 mg/dL (at 1-year follow-up)Liver Transplant[12]

Experimental Protocols

Protocol 1: Quantification of Lathosterol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a method for quantifying cholesterol-related sterols in human serum.[10]

1. Materials and Reagents:

  • Human plasma samples

  • This compound (Internal Standard)

  • Toluene, HPLC grade

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Water, Milli-Q or equivalent

  • Glass vials with screw caps

2. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in toluene.

  • Store the stock solution at -20°C. It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

3. Preparation of Internal Standard Working Solution:

  • Bring the this compound stock solution to room temperature (22 ± 2°C) for at least 20 minutes before use to ensure solubility.

  • Dilute the stock solution in HPLC grade methanol to a final concentration of 10 ng/µL.

  • Vortex the working solution before use.

4. Sample Preparation (Sterol Extraction):

  • Pipette 250 µL of human plasma into a 15 mL glass conical centrifuge tube.

  • Add 20 µL of the 10 ng/µL this compound internal standard working solution to the plasma sample.

  • Vortex the sample to ensure thorough mixing.

  • Proceed with a liquid-liquid extraction procedure. A common method involves the addition of a chloroform:methanol (2:1, v/v) mixture, followed by vortexing and centrifugation to separate the organic and aqueous layers.

  • Carefully collect the lower organic layer containing the sterols.

  • Dry the extracted sterols under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a UPLC system for optimal separation of lathosterol from other sterols, particularly cholesterol, which is present at much higher concentrations.

    • A C18 column is typically used for separation.

    • An isocratic mobile phase of methanol and water with a small percentage of formic acid is often effective.

  • Mass Spectrometry (MS/MS):

    • Employ a tandem mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for lathosterol and this compound will need to be optimized on the instrument used. A reported MRM transition for lathosterol is 369.4→95.1.

6. Data Analysis:

  • Quantify the amount of lathosterol in the plasma samples by calculating the peak area ratio of endogenous lathosterol to the this compound internal standard.

  • Use a calibration curve prepared with known concentrations of lathosterol and a fixed concentration of this compound to determine the absolute concentration of lathosterol in the samples.

Protocol 2: General Workflow for Sterol Analysis by GC-MS

This protocol provides a general workflow for the analysis of sterols by Gas Chromatography-Mass Spectrometry (GC-MS). This compound can be incorporated as an internal standard.

1. Sample Preparation:

  • Hydrolysis: To 100 µL of plasma, add a known amount of this compound as the internal standard. Add 1 mL of 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (including sterols) with hexane or another suitable organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them more volatile for GC analysis. A common derivatizing agent is a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 1 hour.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Use a capillary column suitable for sterol analysis (e.g., HP-5MS).

    • Set an appropriate temperature program for the oven to achieve good separation of the sterol TMS ethers.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in electron impact (EI) mode.

    • For quantitative analysis, use selected ion monitoring (SIM) of characteristic ions for lathosterol and this compound.

3. Data Analysis:

  • Identify the peaks corresponding to the TMS ethers of lathosterol and this compound based on their retention times and mass spectra.

  • Quantify lathosterol based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve for accurate concentration determination.

Visualizations

Cholesterol Biosynthesis Pathway and the Lathosterolosis Defect

Cholesterol_Biosynthesis cluster_pathway Kandutsch-Russell Pathway (Simplified) cluster_defect Lathosterolosis Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Lathosterol Lathosterol Zymosterol->Lathosterol Multiple Steps SevenDehydrocholesterol 7-Dehydrocholesterol Lathosterol->SevenDehydrocholesterol SC5D (Lathosterol 5-desaturase) Defect SC5D Deficiency Cholesterol Cholesterol SevenDehydrocholesterol->Cholesterol DHCR7 Accumulation Lathosterol Accumulation Defect->Accumulation Lathosterol_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (250 µL) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Extraction Liquid-Liquid Extraction (Sterol Fraction) Add_IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis (UPLC-APCI-MRM) Reconstitute->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Isotope_Dilution_Logic Analyte Lathosterol (Unknown Amount) Mix Sample + Internal Standard Analyte->Mix IS This compound (Known Amount) IS->Mix MS Mass Spectrometry Measurement Mix->MS Ratio Peak Area Ratio (Lathosterol / this compound) MS->Ratio Quantification Accurate Quantification of Lathosterol Ratio->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Lathosterol-d7 and Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of lathosterol-d7 and cholesterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of lathosterol and cholesterol challenging?

A1: The separation of lathosterol and cholesterol is difficult due to two primary reasons: they are isobaric, meaning they have the same nominal mass, and they are structurally very similar, differing only in the position of a double bond in the steroid ring structure.[1][2] This similarity leads to co-elution in many chromatographic systems. Additionally, in biological samples, cholesterol is present at a much higher concentration than lathosterol, which further complicates the accurate quantification of lathosterol.[1][3]

Q2: What is this compound, and why is it used as an internal standard?

A2: this compound is a deuterated form of lathosterol, meaning some hydrogen atoms have been replaced with deuterium.[4] It is commonly used as an internal standard in mass spectrometry-based methods for the quantification of lathosterol.[4][5] The key benefits of using a deuterated internal standard are:

  • Similar Chemical and Physical Properties: this compound behaves almost identically to endogenous lathosterol during sample preparation (extraction, derivatization) and chromatographic separation, which helps to correct for analyte loss during these steps.

  • Mass Difference: The mass difference between this compound and the native lathosterol allows for their distinct detection by a mass spectrometer, enabling accurate quantification.

Q3: What are the most common analytical techniques for separating lathosterol and cholesterol?

A3: The most common and effective techniques for the separation and quantification of lathosterol and cholesterol are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that often requires derivatization to increase the volatility of the sterols.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Increasingly popular due to its high sensitivity and selectivity, often without the need for derivatization.[1][5][9]

  • Supercritical Fluid Chromatography (SFC): A powerful technique for separating isomeric compounds, offering high efficiency and reduced organic solvent consumption.[10][11][12]

Troubleshooting Guides

Issue 1: Co-elution of Lathosterol and Cholesterol Peaks

Symptoms:

  • A single, broad peak is observed where two distinct peaks for lathosterol and cholesterol are expected.

  • Inaccurate quantification of lathosterol due to interference from the much larger cholesterol peak.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Chemistry For LC-MS, consider using a column with different selectivity. Pentafluorophenyl (PFP) and certain C18 phases (e.g., EC-C18) have shown better resolution for sterol isomers compared to standard C18 columns.[5][9] For GC-MS, the choice of capillary column is crucial; consult application notes for sterol analysis.
Suboptimal Mobile Phase Composition (LC) Systematically vary the mobile phase composition. For reversed-phase LC, adjusting the ratio of organic solvents (e.g., methanol, acetonitrile, isopropanol) and the aqueous component can significantly impact selectivity.[5][13] The use of additives like ammonium formate can also improve peak shape and ionization.[13]
Incorrect Temperature Program (GC) Optimize the temperature ramp rate. A slower temperature gradient can often improve the separation of closely eluting compounds.
Insufficient Derivatization (GC) Ensure complete derivatization of both analytes. Incomplete reactions can lead to peak tailing and broadening. Consider using a different derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[14]
Issue 2: Poor Sensitivity for this compound or Endogenous Lathosterol

Symptoms:

  • Low signal-to-noise ratio for the lathosterol peak.

  • Difficulty in detecting and quantifying low levels of lathosterol.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Ionization (MS) For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is often a better choice for nonpolar compounds like sterols as it can provide better sensitivity than Electrospray Ionization (ESI) without derivatization. For GC-MS, using positive chemical ionization with ammonia can generate high abundance precursor ions.[14]
Matrix Effects The presence of other components in the sample matrix can suppress the ionization of the target analytes. Improve sample clean-up procedures, such as using solid-phase extraction (SPE), to remove interfering substances.[3]
Inefficient Extraction Review the lipid extraction method. A modified Bligh-Dyer or Folch extraction is commonly used for sterols.[3][15] Ensure proper homogenization and phase separation.
Detector Settings Optimize the mass spectrometer parameters, including collision energy and declustering potential, for the specific MRM transitions of lathosterol and this compound.[16]

Experimental Protocols

Protocol 1: GC-MS Analysis of Lathosterol and Cholesterol

This protocol is a generalized procedure based on common practices cited in the literature.[7][14]

1. Sample Preparation:

  • Hydrolysis: To release free sterols from their esterified forms, perform alkaline hydrolysis of the plasma/serum sample using an ethanolic potassium hydroxide solution.[7][14]
  • Extraction: Extract the free sterols using a liquid-liquid extraction with a non-polar solvent like n-hexane.[7][14]
  • Internal Standard Spiking: Add this compound as an internal standard before the extraction step to account for procedural losses.[4]

2. Derivatization:

  • Evaporate the solvent from the extracted sterols under a stream of nitrogen.
  • Add a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.[7][14]

3. GC-MS Conditions (Example):

  • Column: A capillary column suitable for sterol analysis (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: Start at a lower temperature and ramp up to a final temperature to separate the sterols. A typical program might start at 180°C and ramp to 280°C.
  • MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[6]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Spike with this compound Sample->IS Hydrolysis Alkaline Hydrolysis IS->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Derivatize Add MSTFA Evaporation->Derivatize Injection Inject into GC-MS Derivatize->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of sterols.

Protocol 2: LC-MS/MS Analysis of Lathosterol and Cholesterol

This protocol is a generalized procedure based on methods described in the literature.[1][5][9]

1. Sample Preparation:

  • Extraction: Perform a lipid extraction from the biological matrix using a method like the Folch or Bligh-Dyer procedure.[3][5]
  • Internal Standard Spiking: Add this compound to the sample prior to extraction.[5]
  • Reconstitution: After extraction, evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.

2. LC-MS/MS Conditions (Example):

  • Column: A column with high resolving power for isomers, such as an Agilent InfinityLab Poroshell 120 EC-C18 (1.9 µm) or a Phenomenex Luna 3 µm PFP.[1][5]
  • Mobile Phase: A gradient of methanol, acetonitrile, and/or isopropanol with an aqueous component, often containing an additive like ammonium formate.[13] A typical mobile phase could be a gradient of methanol/water.[5]
  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
  • Ionization: APCI in positive ion mode is often preferred for underivatized sterols.[1]
  • MS Detection: Operate the mass spectrometer in MRM mode to monitor specific precursor-to-product ion transitions for lathosterol, cholesterol, and this compound.

Logical Flow for LC-MS/MS Method Development

Start Start Method Development Column Select Column (e.g., PFP, EC-C18) Start->Column MobilePhase Optimize Mobile Phase (Gradient, Additives) Column->MobilePhase Ionization Choose Ionization (APCI vs. ESI) MobilePhase->Ionization MSParams Optimize MS Parameters (MRM Transitions) Ionization->MSParams Validation Validate Method (Linearity, Precision, Accuracy) MSParams->Validation End Final Method Validation->End

References

Technical Support Center: Troubleshooting Poor Peak Shape of Lathosterol-d7 in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape with Lathosterol-d7 in their Gas Chromatography-Mass Spectrometry (GC-MS) analyses. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization important for this compound analysis, and how can it affect peak shape?

A1: this compound, like other sterols, is a polar molecule with a hydroxyl group. Direct injection of underivatized sterols can lead to poor peak shape, including significant tailing, due to interactions with active sites in the GC system (e.g., in the injector liner or at the head of the column).[1][2] Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks.[1]

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[1][3][4][5][6] Incomplete derivatization is a common cause of split or tailing peaks, as both the derivatized and underivatized forms may be present.[1]

Q2: What are the most common causes of peak tailing for this compound?

A2: Peak tailing for this compound is often indicative of secondary interactions between the analyte and the GC system. The most frequent causes include:

  • Active Sites: Silanol groups in the injector liner, on column packing material, or at the column inlet can interact with the hydroxyl group of any underivatized this compound.[7][8] Using deactivated liners and high-quality, inert columns is crucial.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[7][9]

  • Improper Column Installation: If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet, it can create dead volume and disturb the sample flow path, leading to tailing.[8][10]

  • Low Injector Temperature: If the injector temperature is too low, higher boiling point compounds like sterols may not volatilize completely and efficiently, causing tailing for later-eluting peaks.[10]

Q3: My this compound peak is broad. What should I investigate?

A3: Broad peaks can be caused by several factors related to the column, injection, and oven parameters:

  • Suboptimal Flow Rate: The carrier gas flow rate may be too high or too low, moving it away from the optimal velocity for the column.[11][12]

  • Thick Stationary Phase: A column with a very thick film can increase retention and lead to broader peaks.[12]

  • High Initial Oven Temperature: If the initial oven temperature is too high relative to the boiling point of the injection solvent, it can prevent proper focusing of the analyte band at the head of the column.[8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and fronting.[11]

Q4: I am observing split peaks for this compound. What is the likely cause?

A4: Split peaks are often related to the injection process or incomplete sample preparation:

  • Incomplete Derivatization: As mentioned in Q1, if the silylation reaction is not complete, you will have two forms of this compound (derivatized and underivatized) eluting at slightly different times, which can appear as a split or shouldered peak.[1]

  • Improper Injection Technique: A fast autosampler injection into a liner without packing material (like glass wool) can sometimes cause the sample to not vaporize homogeneously.[12]

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the injection solvent and the column's stationary phase can cause peak splitting.[8]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

If you are observing peak tailing for this compound, follow this systematic approach to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

A Start: this compound Peak Tailing Observed B Step 1: Check Derivatization A->B C Is the derivatization protocol optimized and complete? B->C D Re-derivatize sample and standard. Ensure fresh reagents and appropriate reaction time/temperature. C->D No E Step 2: Inspect GC Inlet C->E Yes D->E F Perform inlet maintenance: Replace septum, liner (use a deactivated liner), and gold seal. E->F G Step 3: Evaluate Column Condition F->G H Trim 15-20 cm from the front of the column. Re-install, ensuring a clean, 90-degree cut and correct positioning. G->H I Step 4: Check for System Leaks H->I J Perform a leak check, especially around the inlet and detector fittings. I->J K Problem Resolved J->K Issue Fixed L If problem persists, consider a new column or consult instrument specialist. J->L Issue Persists

Caption: A step-by-step workflow for troubleshooting peak tailing.

StepActionRationale
1. Verify Derivatization Prepare a fresh this compound standard and a sample, using fresh silylating reagents. Ensure the reaction has sufficient time and the appropriate temperature to go to completion.Incomplete derivatization is a primary cause of tailing for polar analytes like sterols.[1]
2. Inlet Maintenance Cool the injector, and replace the septum, liner, and gold seal. Use a deactivated liner, potentially with deactivated glass wool, to aid in vaporization and trap non-volatiles.The inlet is a common area for the development of active sites and accumulation of sample matrix, which cause peak tailing.[2][7][9]
3. Column Maintenance Trim 15-20 cm from the front of the GC column. Ensure the cut is clean and perfectly square. Re-install the column at the manufacturer-recommended height in the inlet.Contamination and active sites often accumulate at the head of the column. A poor column cut or incorrect installation can create dead volumes.[8][10]
4. Check for Leaks Perform a system leak check, paying close attention to the fittings at the inlet and detector.Oxygen entering the system can damage the column's stationary phase, creating active sites and leading to poor peak shape and increased baseline noise.[7]
Guide 2: Addressing Peak Broadening and Fronting

Broad or fronting peaks can significantly impact resolution and integration. Use this guide to address these issues.

SymptomPotential CauseRecommended Action
All Peaks are Broad Carrier gas flow rate is not optimal.Verify and adjust the carrier gas flow rate to the column manufacturer's recommended optimum.[11][12]
Dead volume in the system.Check all fittings and connections for tightness. Ensure the column is installed correctly in the injector and detector.[10][12]
This compound Peak is Broad Initial oven temperature is too high.Lower the initial oven temperature to at least 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[8]
Column film is too thick.Consider using a column with a thinner stationary phase film if high resolution of late-eluting peaks is not critical.[12]
This compound Peak is Fronting Sample overload.Dilute the sample or reduce the injection volume. Alternatively, increase the split ratio if using a split injection.[11][12]
Column or detector overload.Decrease the amount of analyte injected.[11]

Quantitative Data on Peak Shape

The quality of a chromatographic peak can be quantified using several metrics. Below is a table illustrating the typical differences between a poor and a good peak shape for this compound.

ParameterPoor Peak Shape (Tailing)Good Peak Shape
Appearance Asymmetrical, with a pronounced "tail"Symmetrical, Gaussian shape
Asymmetry Factor (As) > 1.50.9 - 1.2
Tailing Factor (Tf) > 1.50.9 - 1.2
Peak Width at Half Height (s) WiderNarrower
Resolution (Rs) from adjacent peaks DecreasedMaximized

Note: Asymmetry and Tailing factors are calculated differently, but for both, a value of 1.0 represents a perfectly symmetrical peak.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a common method for the derivatization of sterols.

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[1][3]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.[1]

Logical Relationship of Derivatization

cluster_0 Analyte State cluster_1 GC-MS Outcome A This compound (Polar, Active -OH group) C Poor Peak Shape (Tailing, Broadening) A->C Direct Injection Process Silylation (e.g., BSTFA, 60°C) A->Process B TMS-Lathosterol-d7 (Non-polar, Volatile) D Good Peak Shape (Symmetrical, Sharp) B->D Injection Process->B

Caption: The impact of derivatization on analyte properties and peak shape.

References

Minimizing ion suppression of Lathosterol-d7 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lathosterol-d7 Analysis

Welcome to the technical support center for the analysis of this compound using LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve reliable, high-quality data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for this compound?

Ion suppression for this compound, a hydrophobic, non-polar molecule, typically arises from several sources during LC-MS/MS analysis. The primary causes are co-eluting matrix components that compete with the analyte for ionization efficiency in the mass spectrometer source.

  • Matrix Effects : Components from biological samples like plasma or serum, especially phospholipids and salts, are major contributors to ion suppression. Phospholipids can co-elute with lathosterol and reduce the efficiency of the electrospray ionization (ESI) process.

  • Mobile Phase Additives : Non-volatile additives or high concentrations of certain modifiers can form adducts or interfere with the ionization process. For instance, trifluoroacetic acid (TFA) is a known signal suppressor in ESI.

  • Ionization Source Competition : High concentrations of co-eluting compounds can saturate the ionization source, leaving fewer available charges for the analyte of interest, thereby suppressing its signal.

  • Sub-optimal Chromatography : Poor chromatographic resolution can lead to the co-elution of this compound with matrix components, directly causing suppression.

A logical workflow for diagnosing these issues can help systematically identify and resolve the root cause of ion suppression.

Troubleshooting Workflow for Ion Suppression Start Ion Suppression Observed for This compound Check_Matrix Evaluate Matrix Effects: Post-column infusion with matrix vs. solvent Start->Check_Matrix Sample_Prep Optimize Sample Preparation Check_Matrix->Sample_Prep Suppression Observed Chromatography Optimize Chromatography Check_Matrix->Chromatography No Matrix Effect (Suppression Persists) Sample_Prep->Chromatography MS_Source Optimize MS Source Conditions Chromatography->MS_Source Suppression_Resolved Suppression Minimized MS_Source->Suppression_Resolved

Caption: A workflow for troubleshooting ion suppression.

Q2: How can I change my sample preparation method to reduce matrix effects for this compound?

Effective sample preparation is crucial for removing interfering components like phospholipids before they enter the LC-MS/MS system. For sterols, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

While simple, protein precipitation is often insufficient as it does not adequately remove phospholipids. LLE and SPE are generally more effective.

Comparison of Sample Preparation Techniques

TechniquePrincipleProsConsEfficacy for Sterols
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).Simple, fast, inexpensive.Does not effectively remove phospholipids; high risk of ion suppression.Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Good removal of salts and polar interferences.Can be labor-intensive; requires large solvent volumes.Moderate to High
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Excellent cleanup; high analyte concentration; can be automated.More expensive; requires method development.High

A decision tree can guide the selection of the most appropriate sample preparation method based on experimental needs.

Sample Preparation Decision Tree Start Need to Reduce Ion Suppression? PPT Is current method Protein Precipitation? Start->PPT Yes Optimize Optimize Existing Method Start->Optimize No LLE Try Liquid-Liquid Extraction (LLE) PPT->LLE Yes SPE For best cleanup, use Solid-Phase Extraction (SPE) PPT->SPE Yes, and need highest sensitivity LLE->SPE Suppression still present Mobile Phase Optimization Pathway Start Low Signal or Suppression Issue Acidic_MP Standard Acidic MP (e.g., 0.1% Formic Acid) Start->Acidic_MP Adduct_MP Additive-based MP (e.g., 5mM Ammonium Acetate) Start->Adduct_MP Try Alternative Protonated Forms [M+H]+ Acidic_MP->Protonated Adduct Forms [M+NH4]+ Adduct_MP->Adduct Result_Low Potentially Lower Signal & Higher Suppression Protonated->Result_Low Result_High Higher Signal & Reduced Suppression Adduct->Result_High

Addressing isotopic interference in Lathosterol-d7 measurements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of isotopic interference when quantifying lathosterol using a deuterated internal standard, lathosterol-d7.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound measurements?

A1: Isotopic interference occurs when the mass spectral signal of the unlabeled analyte (lathosterol) overlaps with the signal of its stable isotope-labeled internal standard (this compound). Lathosterol, like all organic molecules, naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ²H, ¹⁸O). This results in a mass spectrum with not just the primary monoisotopic peak (M), but also smaller peaks at M+1, M+2, M+3, etc. The interference arises when one of these low-abundance isotopic peaks from the highly concentrated unlabeled lathosterol has the same mass-to-charge ratio (m/z) as the primary peak of the this compound internal standard.[1][2]

Q2: Why is the lathosterol/lathosterol-d7 pair particularly susceptible to this interference?

A2: This pairing is susceptible for two main reasons:

  • High Analyte-to-IS Ratio: In biological samples like plasma, the concentration of endogenous (unlabeled) lathosterol can be thousands of times higher than the spiked-in this compound internal standard.[3]

  • Mass Proximity: Lathosterol is a relatively large molecule with many carbon atoms. The cumulative contribution of natural ¹³C isotopes can create a significant M+7 isotopologue peak from the unlabeled lathosterol that directly overlaps with the primary M+7 peak of the this compound standard. This "cross-talk" can artificially inflate the internal standard's signal.[2]

Q3: What are the consequences of uncorrected isotopic interference?

A3: Uncorrected isotopic interference leads to an overestimation of the internal standard's response. This artificially inflates the denominator in the analyte/IS peak area ratio, causing the calculated concentration of the analyte (lathosterol) to be underestimated. This can result in non-linear calibration curves, poor assay accuracy, and unreliable quantitative results.[2]

Q4: How can I detect and quantify the level of interference in my assay?

A4: The most direct way is to analyze a "zero sample" (blank matrix) that has been spiked with a high concentration of certified, unlabeled lathosterol standard but no this compound. Any signal detected in the mass channel (MRM transition) for this compound is a direct measurement of the isotopic contribution from the unlabeled analyte.

Q5: How can I minimize isotopic interference during method development?

A5: Minimization can be achieved through several strategies:

  • Chromatographic Separation: Ensure baseline chromatographic separation of lathosterol from other isobaric sterols, such as cholesterol, which can also contribute to background noise.[3][4]

  • Choice of MRM Transitions: Select Multiple Reaction Monitoring (MRM) transitions that are specific and have low background. Optimizing the precursor and product ions can sometimes reduce the impact of overlapping isotopologues.[5][6]

  • Higher Deuteration: If possible, use an internal standard with a higher degree of deuteration (e.g., d9 or d11). A greater mass difference between the analyte and the standard reduces the probability of overlap from natural isotopes.

  • Mathematical Correction: Implement a correction algorithm in your data processing software to subtract the contribution of the analyte's signal from the internal standard's signal based on the interference level determined from your "zero samples".[2][7]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Non-linear calibration curve, especially at high concentrations. Isotopic interference from the high-concentration calibration standards is artificially inflating the internal standard signal, compressing the curve at the high end.[2]1. Analyze a blank sample spiked only with the highest concentration of unlabeled lathosterol. 2. Quantify the percentage contribution to the this compound signal. 3. Apply a mathematical correction to your data.[2] 4. Consider using a non-linear regression model that accounts for this interference.[2]
Signal detected for this compound in blank samples containing only unlabeled lathosterol. This is a clear indication of isotopic cross-talk, where the M+7 isotopologue of unlabeled lathosterol is being detected in the this compound MRM channel.This is the expected outcome when testing for interference. Use the peak area from this sample to calculate a correction factor. The correction factor (CF) can be calculated as: CF = Area(d7 channel) / Area(d0 channel) in a d0-only sample.
High variability and poor accuracy in QC samples. Uncorrected or inconsistently corrected interference can lead to erratic results, as the degree of interference changes with the analyte concentration.1. Re-evaluate and validate your interference correction method. 2. Ensure excellent chromatographic separation to eliminate contributions from other interfering compounds.[3][4] 3. Verify the purity of both the analyte and internal standard materials.[8]

Data Presentation & Correction

Effective management of isotopic interference requires careful selection of mass spectrometry parameters and a clear methodology for correction.

Table 1: Example MRM Transitions for Lathosterol Analysis

The selection of appropriate MRM transitions is critical for assay specificity. The transitions below are examples and should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Lathosterol (d0)369.3161.1Common transition after water loss.[9]
Lathosterol (d0)369.495.1Alternative transition.[3]
This compound (d7)376.4161.1Product ion can be the same as d0 if fragmentation occurs away from the deuterium labels.
This compound (d7)376.495.1Alternative transition.
Table 2: Hypothetical Example of Isotopic Contribution Calculation

This table illustrates how to calculate the interference from unlabeled lathosterol on the this compound signal.

Sample DescriptionPeak Area (Lathosterol d0 Channel)Peak Area (this compound Channel)Calculated Contribution Factor
Blank Matrix (No analyte or IS)00N/A
IS Only (100 ng/mL d7)01,500,000N/A
Analyte Only (10 µg/mL d0)25,000,00037,5000.15% (37,500 / 25,000,000)

Correction Formula: Corrected IS Area = Measured IS Area - (Measured Analyte Area * Contribution Factor)

Example: For a real sample, if the measured d0 area is 15,000,000 and the measured d7 area is 1,450,000: Corrected d7 Area = 1,450,000 - (15,000,000 * 0.0015) = 1,427,500

Visual Guides and Protocols

Conceptual Diagram of Isotopic Interference

Isotopic_Interference Conceptual Mass Spectra Overlap cluster_d0 Unlabeled Lathosterol (High Conc.) cluster_d7 This compound (Low Conc.) d0_M M (d0) d0_M1 M+1 d0_M2 M+2 d0_M7 M+7 d7_M M (d7) d0_M7->d7_M Interference (Signal Overlap) Analytical_Workflow cluster_DataProcessing Data Processing Sample 1. Receive Plasma Sample Prep 2. Sample Preparation (LLE, add this compound) Sample->Prep Analysis 3. LC-MS/MS Analysis Prep->Analysis Integration 4. Peak Integration (Analyte & IS) Analysis->Integration InterferenceCheck 5. Interference Check (Analyze d0-only sample) Integration->InterferenceCheck Correction 6. Apply Correction Factor InterferenceCheck->Correction Interference > 0.1% Quant 7. Calculate Concentration (Corrected Ratio) InterferenceCheck->Quant Interference ≤ 0.1% Correction->Quant Report 8. Final Report Quant->Report Troubleshooting_Tree Start Start: Inaccurate or Variable Lathosterol Results CheckInterference 1. Analyze High-Conc. d0 Sample. Is signal present in d7 channel? Start->CheckInterference ApplyCorrection Yes: Quantify interference and apply mathematical correction. CheckInterference->ApplyCorrection Yes CheckChromatography No: Check chromatography. Are lathosterol and cholesterol baseline separated? CheckInterference->CheckChromatography No End Problem Resolved ApplyCorrection->End OptimizeLC No: Optimize LC method. (Gradient, column, temp) CheckChromatography->OptimizeLC No CheckStandards Yes: Investigate standards and sample prep. CheckChromatography->CheckStandards Yes OptimizeLC->End CheckStandards->End

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Lathosterol Quantification Using Lathosterol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of key performance parameters for the bioanalytical method validation of lathosterol quantification in biological matrices, employing lathosterol-d7 as an internal standard. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of experimental data against established regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Lathosterol is a crucial biomarker for cholesterol biosynthesis, and its accurate quantification is vital in clinical studies, particularly for evaluating the efficacy of cholesterol-lowering therapies.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a common and recommended practice in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to ensure high accuracy and precision.[3][4][5]

Comparative Analysis of Validation Parameters

The following tables summarize the typical performance of a validated LC-MS/MS method for lathosterol quantification against the acceptance criteria set forth by the FDA and EMA (largely harmonized under the International Council for Harmonisation - ICH M10 guideline).[6][7][8][9]

Table 1: Linearity and Range

ParameterTypical Method PerformanceFDA/EMA Acceptance Criteria
Calibration Curve Range 0.1 µg/mL - 10 µg/mL[2]The range should cover the expected concentrations in study samples.
Correlation Coefficient (r) ≥ 0.99Not strictly defined, but a high correlation is expected.
Regression Model Linear, weighted (1/x or 1/x²)The simplest model that adequately describes the concentration-response relationship should be used.
Deviation of Standards Within ±15% of nominal concentration (±20% at LLOQ)Back-calculated concentrations of calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Table 2: Accuracy and Precision

ParameterTypical Method PerformanceFDA/EMA Acceptance Criteria
Intra-day Accuracy (% Bias) -5.0% to 5.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Inter-day Accuracy (% Bias) -7.0% to 7.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Intra-day Precision (% CV) ≤ 10%≤ 15% (≤ 20% at LLOQ).
Inter-day Precision (% CV) ≤ 12%≤ 15% (≤ 20% at LLOQ).

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Table 3: Selectivity, Recovery, and Matrix Effect

ParameterTypical Method PerformanceFDA/EMA Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of lathosterol and this compound in blank matrix from at least 6 different sources.The method should be able to differentiate and quantify the analyte from endogenous components in the matrix.
Analyte Recovery Consistent, precise, and reproducible. Typically >70%.Not specified, but should be consistent and reproducible.
Internal Standard Recovery Consistent, precise, and reproducible. Typically >70%.Not specified, but should be consistent and reproducible.
Matrix Effect CV of the matrix factor should be ≤ 15%.The matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the method.

Table 4: Stability

ParameterTypical Method PerformanceFDA/EMA Acceptance Criteria
Short-Term (Bench-Top) Stability Stable for at least 24 hours at room temperature.Mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability Stable for at least 3 months at -80°C.Mean concentration should be within ±15% of the nominal concentration.
Freeze-Thaw Stability Stable for at least 3 freeze-thaw cycles.Mean concentration should be within ±15% of the nominal concentration.
Stock Solution Stability Stable for at least 6 months at -20°C.Mean concentration should be within ±15% of the nominal concentration.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 50 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 10 ng/µL).[5]

  • Vortex mix for 10 seconds.

  • Add 1 mL of a hydrolysis solution (e.g., ethanolic sodium hydroxide) and incubate at 65°C for 1 hour to release esterified lathosterol.[4]

  • After cooling, add 3 mL of an organic solvent (e.g., cyclohexane or a chloroform/methanol mixture).[4][5]

  • Vortex vigorously for 20 seconds to extract the sterols.

  • Centrifuge at 1300 x g for 10 minutes to separate the layers.[5]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A UPLC system is often employed for better separation from isomeric sterols like cholesterol.[1][2]

  • Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column can be used.[1][4]

  • Mobile Phase: A gradient of methanol and water with a small amount of formic acid or ammonium acetate is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using Atmospheric Pressure Chemical Ionization (APCI).[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Lathosterol MRM transition: m/z 369.3 → 161.1[2]

    • This compound MRM transition: Typically, a shift of +7 Da is expected (e.g., m/z 376.3 → corresponding fragment).

Visualizations

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis MD1 Sample Preparation Optimization MD2 LC Separation Tuning MD1->MD2 MD3 MS/MS Parameter Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability V4->V5 SA1 Study Sample Quantification V5->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: Workflow for Bioanalytical Method Validation and Application.

Validation_Parameters_Relationship cluster_core Core Performance cluster_foundation Foundational Parameters cluster_influencing Influencing Factors Accuracy Accuracy Precision Precision LLOQ LLOQ Selectivity Selectivity Selectivity->LLOQ Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy Recovery Recovery Recovery->Accuracy

Caption: Interrelationship of Bioanalytical Validation Parameters.

References

Lathosterol-d7 in Bioassays: A Comparative Guide to Linearity and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lathosterol, a key biomarker for cholesterol biosynthesis, is critical in various research and clinical settings. Lathosterol-d7, a deuterated analog, is frequently employed as an internal standard in mass spectrometry-based bioassays to ensure precision and accuracy. This guide provides a comparative overview of the linearity and recovery of this compound in bioanalytical methods, supported by experimental data from published studies.

Performance Data of this compound and Alternatives

The selection of an appropriate internal standard is paramount for the robust performance of any bioanalytical method. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. While this compound is a common choice for lathosterol quantification, other internal standards are also utilized. The following table summarizes the linearity and recovery data for this compound and provides context with other sterol analysis methods.

Analyte/Internal StandardMethodLinearity RangeCorrelation Coefficient (R²)Recovery (%)Biological MatrixReference
Lathosterol / This compound LC-MS67.5 - 5000 ng/mL> 0.99Not explicitly stated, but accuracy was tested by spiking samples.[1]Cultured Human Hepatocytes[1][2]
Lathosterol / 25-Hydroxycholesterol-d6UPLC-MS/MS0.1 - 10 µg/mL≥ 0.9900Not explicitly stated.Human Plasma[3][4]
Lathosterol / EpicoprostanolGC-MSDNot specifiedNot specifiedNot explicitly stated.Not specified[5]
Lathosterol / 5α-cholestaneGC-MSNot specifiedNot specifiedNot explicitly stated, but the coefficient of variation was 5%.[6]Human Plasma[6]

Note: Direct comparative studies for recovery percentages between this compound and other internal standards under identical experimental conditions are limited in the reviewed literature. The use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, leading to high accuracy.[1][7]

Experimental Workflow & Protocols

The following diagram and protocol outline a typical workflow for a bioanalytical method involving the quantification of lathosterol using this compound as an internal standard.

experimental_workflow Experimental Workflow for Lathosterol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Hydrolysis Alkaline Hydrolysis (e.g., NaOH/Ethanol) IS_Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Hexane or Cyclohexane) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (e.g., UPLC/HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (e.g., MS/MS) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Concentration Calculation Quantification->Results

Caption: Workflow for Lathosterol Bioanalysis.

Detailed Experimental Protocol (Generalized from multiple sources[1][3][6][7][8]):

  • Sample Collection and Internal Standard Spiking:

    • To a known volume of the biological sample (e.g., 100 µL of plasma or a cell pellet), add a precise amount of this compound internal standard solution.[1][7]

  • Saponification/Hydrolysis:

    • Add an alkaline solution, such as ethanolic potassium hydroxide or sodium hydroxide, to the sample.[1][6]

    • Incubate the mixture at an elevated temperature (e.g., 60-65°C) for a specified time (e.g., 1-2 hours) to hydrolyze sterol esters.[1][6]

  • Extraction:

    • After hydrolysis, neutralize the sample and perform a liquid-liquid extraction using an organic solvent like hexane or cyclohexane to isolate the sterols.[1][6]

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Collect the organic layer containing the sterols. This step may be repeated to improve recovery.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried extract in a suitable solvent, typically the mobile phase used for the chromatographic analysis.

  • Chromatographic Separation:

    • Inject the reconstituted sample into a liquid chromatography system (UPLC or HPLC) equipped with a suitable column (e.g., C18 or pentafluorophenyl).[1][3] The chromatographic conditions are optimized to achieve separation of lathosterol from other sterols, particularly its isobaric precursor, cholesterol.[4][9]

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into a tandem mass spectrometer (MS/MS).

    • The instrument is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to selectively detect and quantify the precursor-to-product ion transitions for both lathosterol and this compound.[3][4]

Cholesterol Biosynthesis Pathway Context

The accurate measurement of lathosterol is important for studying the cholesterol biosynthesis pathway. Lathosterol is a direct precursor to cholesterol in the Kandutsch-Russell branch of this pathway.

cholesterol_pathway Simplified Cholesterol Biosynthesis Pathway cluster_KR Kandutsch-Russell Branch Lanosterol Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Bloch Pathway _7_Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->_7_Dehydrocholesterol Kandutsch-Russell Pathway Cholesterol Cholesterol Desmosterol->Cholesterol Lathosterol Lathosterol Lathosterol->Cholesterol

Caption: Key Steps in Cholesterol Synthesis.

References

A Comparative Guide to Internal Standards for Cholesterol Quantification: Lathosterol-d7 vs. Deuterated Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesterol in biological samples is paramount in numerous fields of research, from clinical diagnostics to drug development. Mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) has become the gold standard for this purpose, offering high sensitivity and specificity. A critical component of robust MS-based quantification is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. Among the most common choices for cholesterol analysis are deuterated cholesterol (e.g., cholesterol-d7) and Lathosterol-d7. This guide provides an objective comparison of these two internal standards, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal IS for their specific applications.

Principle of Internal Standards in Mass Spectrometry

An ideal internal standard should be chemically and physically similar to the analyte of interest, but mass-distinguishable. It is added to the sample at a known concentration at the beginning of the workflow. By monitoring the ratio of the analyte signal to the IS signal, any loss of analyte during extraction, derivatization, or injection, as well as variations in instrument response, can be effectively normalized.

Deuterated cholesterol is a stable isotope-labeled (SIL) analog of cholesterol, where several hydrogen atoms are replaced with deuterium. This makes it an almost perfect mimic of cholesterol's behavior in terms of extraction recovery and ionization efficiency, with the key difference being its higher mass.

This compound is a deuterated version of lathosterol, a precursor in the cholesterol biosynthesis pathway. While structurally similar to cholesterol, it is not an exact analog. Its utility as an internal standard for cholesterol relies on the assumption that it will behave similarly enough during the analytical process to provide reliable correction.

Performance Comparison: this compound vs. Deuterated Cholesterol

While no single study directly compares the performance of this compound and deuterated cholesterol for cholesterol quantification in a head-to-head manner, a comparative analysis can be synthesized from existing literature. The following tables summarize key performance metrics from various studies. It is important to note that the experimental conditions, matrices, and analytical platforms differ between these studies, which can influence the reported performance.

Table 1: Performance Data for Deuterated Cholesterol as an Internal Standard

ParameterMethodMatrixPerformanceCitation
Precision (CV%)GC-ID-MSSerum< 1.0%[1]
BiasGC-ID-MSSerum< 0.5%[1]
Linearity (Range)GC-MSSerum0.1 - 15 mmol/L[2][3]
RecoveryGC-MSRat Serum92.5% - 98.5%[2]
Intra-day Precision (CV%)UHPLC-MS/MSHuman Serum5%[4]
Inter-day Precision (CV%)UHPLC-MS/MSHuman Serum5.8%[4]

Table 2: Performance Data for this compound as an Internal Standard

ParameterMethodMatrixPerformanceCitation
AccuracyLC-MSCultured Hepatocytes105.0%[5]
Repeatability (RSD%)LC-MSCultured Hepatocytes7.5%[5]
Linearity (Regression Coefficient)LC-MSCultured Hepatocytes0.9999[5]
Stability (48h)LC-MSCultured Hepatocytes86.6%[5]

Key Considerations for Selection

  • Chemical Analogy: Deuterated cholesterol is the ideal choice from a chemical and physical standpoint, as it is an isotopic analog of the analyte. This ensures that it will behave nearly identically during all stages of the analytical process, leading to the most accurate correction.

  • Co-elution: For chromatographic methods, it is crucial that the internal standard co-elutes with the analyte to ensure that they experience the same matrix effects. Both deuterated cholesterol and this compound can be chromatographically separated from cholesterol, but method development should ensure their elution profiles are as close as possible.[5]

  • Availability of Endogenous Analyte: When measuring very low concentrations of cholesterol, it is important to ensure that the deuterated cholesterol internal standard is of high isotopic purity and does not contain significant amounts of unlabeled cholesterol that could interfere with the measurement.

  • Simultaneous Analysis of Precursors: If the research goal is to quantify cholesterol and its precursors (like lathosterol) simultaneously, using this compound as an internal standard for cholesterol might be less ideal due to potential cross-talk or interference. In such cases, using deuterated cholesterol for cholesterol and a different, appropriate internal standard for lathosterol would be the preferred approach.

  • Cost and Availability: The cost and commercial availability of these internal standards can also be a factor in the decision-making process.

Experimental Protocols

The following are representative protocols for the quantification of cholesterol using either deuterated cholesterol or this compound as an internal standard.

Protocol 1: Cholesterol Quantification in Serum using this compound by LC-MS/MS

This protocol is adapted from a method for quantifying cholesterol-related sterols in human serum.[6]

1. Internal Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in toluene.
  • Dilute the stock solution in HPLC grade methanol to a final concentration of 10 ng/µL.

2. Sample Preparation and Extraction:

  • To 250 µL of serum, add 20 µL of the 10 ng/µL this compound internal standard solution.
  • Add 1 mL of hydrolysis solution (1M NaOH in 9:1 ethanol:water).
  • Incubate at 65°C for 1 hour with shaking to hydrolyze cholesteryl esters.
  • After cooling, add 0.5 mL of Milli-Q water and 3 mL of cyclohexane.
  • Vortex vigorously and centrifuge to separate the phases.
  • Transfer the upper organic phase to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: Pentafluorophenyl column.
  • Mobile Phase: Isocratic elution with a mixture of methanol, 1-propanol, formic acid, and water.
  • Injection Volume: 5 µL.
  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Protocol 2: Cholesterol Quantification in Tissue using Deuterated Cholesterol by GC-MS

This protocol is a general representation based on methods for analyzing cholesterol metabolites.[7]

1. Internal Standard Preparation:

  • Prepare a stock solution of deuterated cholesterol (e.g., cholesterol-d7) in chloroform at a concentration of 100 µg/mL.

2. Sample Preparation and Lipid Extraction:

  • Homogenize the tissue sample in a chloroform:methanol mixture (e.g., 2:1 v/v).
  • Add a known amount of the deuterated cholesterol internal standard solution.
  • Perform a liquid-liquid extraction (e.g., Folch method) to separate the lipid phase.
  • Evaporate the organic solvent under a stream of nitrogen.

3. Saponification and Derivatization:

  • To the dried lipid extract, add a solution of potassium hydroxide in ethanol and heat to hydrolyze cholesteryl esters.
  • After cooling, neutralize the solution and extract the free sterols with an organic solvent (e.g., hexane).
  • Evaporate the solvent and derivatize the sterols to a more volatile form for GC analysis (e.g., trimethylsilyl ethers using a reagent like BSTFA).

4. GC-MS Analysis:

  • GC Column: A non-polar capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cholesterol and the deuterated internal standard.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for cholesterol quantification using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Tissue, etc.) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Hydrolysis Saponification (Hydrolysis of Esters) Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Optional Chromatography GC or LC Separation Hydrolysis->Chromatography Derivatization->Chromatography MS_Detection Mass Spectrometry Detection Chromatography->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Cholesterol Concentration Quantification->Result

General workflow for cholesterol quantification using an internal standard.

cholesterol_biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol Cholesterol Cholesterol Dehydrocholesterol->Cholesterol

Simplified cholesterol biosynthesis pathway showing the position of lathosterol.

Conclusion

Both deuterated cholesterol and this compound can be effectively used as internal standards for the quantification of cholesterol by mass spectrometry.

Deuterated cholesterol is theoretically the superior choice due to its isotopic relationship with the analyte, which ensures the most accurate correction for experimental variations. It is the recommended internal standard for achieving the highest levels of accuracy and precision, particularly for reference methods.[1][2][3]

This compound is a viable alternative , especially in methods where multiple sterols are being analyzed, and its performance has been shown to be acceptable in terms of accuracy and precision.[5] However, researchers should be mindful that its chemical and physical properties are not identical to cholesterol, which could potentially introduce a small bias in quantification compared to using a deuterated cholesterol internal standard.

The ultimate choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, the availability of reagents, and the overall analytical goals. Careful method validation is essential regardless of the internal standard chosen to ensure reliable and reproducible results.

References

Lathosterol-d7 versus other stable isotope-labeled sterols for quantification

Author: BenchChem Technical Support Team. Date: November 2025

Lathosterol-d7 for Accurate Sterol Quantification: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise quantification of sterols is paramount. Stable isotope-labeled internal standards are indispensable for achieving accuracy and reproducibility in mass spectrometry-based analyses. This guide provides a comprehensive comparison of this compound with other commonly used stable isotope-labeled sterols, supported by experimental data and detailed protocols.

This compound, a deuterated analog of a key cholesterol precursor, has emerged as a robust internal standard for the quantification of lathosterol and other related sterols. Its utility is particularly pronounced in isotope dilution mass spectrometry (ID-MS), a gold-standard technique that corrects for analyte loss during sample preparation and variations in instrument response.

Principle of Isotope Dilution Mass Spectrometry

The core principle of ID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis.[1] Because the internal standard is chemically identical to the endogenous analyte, it experiences the same processing and analysis effects. By measuring the ratio of the native analyte to the isotope-labeled standard in the mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of extraction efficiency or matrix effects.

Performance Comparison of Stable Isotope-Labeled Sterols

The selection of an appropriate internal standard is critical for the validity of quantitative sterol analysis. Ideally, the internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. While direct head-to-head comparative studies are limited, performance data from various validation studies provide valuable insights into the suitability of different stable isotope-labeled sterols.

Table 1: Performance Characteristics of this compound and Other Stable Isotope-Labeled Sterols in Quantification Assays

Internal StandardAnalyte(s)MethodPrecision (CV%)Accuracy/Recovery (%)Limit of Quantification (LOQ)Reference
This compound Lathosterol, Lanosterol, DesmosterolUPLC-MS/MSInter-Batch CV: 6.9% (Medium QC)Bias: -3.0% (Medium QC)0.1 µg/mL[2][3]
This compound 10 Sterol IntermediatesLC-MSNot explicitly stated for this compoundNot explicitly stated for this compoundNot explicitly stated for this compound[4]
Cholesterol-d7 Cholesterol MetabolitesGC-MSNot specifiedNot specifiedNot specified[5]
Deuterated Sterols (general) 7-oxygenated campesterol and sitosterolGC-MSOverall CV ≤10%92% to 115%23 pg/mL (for 7α-hydroxy-campesterol)[6][7]
Deuterated Sterols (general) Oxysterols and OxyphytosterolsGC-MS-SIMWithin-day: 2.1-10.8%, Between-day: 2.3-12.1%91.9% to 118.1%28.0-674 pg/mL[8]

Note: The data presented are extracted from different studies and may not be directly comparable due to variations in experimental conditions, matrices, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sterol quantification using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Sterol Quantification by LC-MS/MS using this compound

This protocol is adapted from a method for the analysis of multiple sterol intermediates from cultured human hepatocytes.[4]

1. Sample Preparation:

  • Cell pellets are homogenized in Folch reagent (chloroform:methanol, 2:1 v/v).
  • A known amount of this compound (e.g., 200 ng) is added to the homogenate as an internal standard.[4]
  • The mixture is incubated to ensure thorough extraction of lipids.
  • The organic phase is separated, dried under a stream of nitrogen, and then subjected to alkaline hydrolysis (saponification) to release esterified sterols.
  • The non-saponifiable lipids (containing the free sterols) are extracted with an organic solvent (e.g., hexane or cyclohexane).[4]
  • The solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a binary mobile phase gradient.
  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operated in positive ion mode.[2]
  • Quantification: The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and the this compound internal standard.[2][4]

Protocol 2: Sterol Quantification by GC-MS using this compound

This protocol outlines a general procedure for sterol analysis by GC-MS. This compound is a suitable internal standard for this application.[9]

1. Sample Preparation:

  • To a known volume of sample (e.g., plasma or cell extract), add a precise amount of this compound internal standard.
  • Perform alkaline hydrolysis to de-esterify the sterols.
  • Extract the free sterols using an organic solvent.
  • The extracted sterols are then derivatized to increase their volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the different sterol-TMS ethers.
  • Mass Spectrometry: The GC is coupled to a mass spectrometer, typically a single quadrupole or ion trap, operated in electron ionization (EI) mode.
  • Quantification: Quantification is achieved by Selected Ion Monitoring (SIM), where the instrument is set to detect specific ions characteristic of the analyte and the internal standard.[10]

Visualizing Key Pathways and Workflows

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Lathosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[11][12][13][14][15] Understanding this pathway is essential for interpreting changes in sterol profiles in various physiological and pathological states.

Kandutsch_Russell_Pathway cluster_synthesis Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Lathosterol Lathosterol Dihydrolanosterol->Lathosterol Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Kandutsch-Russell Pathway of Cholesterol Biosynthesis
Experimental Workflow for Sterol Quantification

The following diagram illustrates a typical workflow for the quantification of sterols using isotope dilution mass spectrometry.

Experimental_Workflow cluster_workflow Sterol Quantification Workflow Sample_Collection Sample Collection (Plasma, Cells, Tissue) Add_IS Addition of this compound (Internal Standard) Sample_Collection->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Hydrolysis Alkaline Hydrolysis (Saponification) Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) (e.g., Silylation) Hydrolysis->Derivatization Optional for LC-MS Analysis LC-MS/MS or GC-MS Analysis Hydrolysis->Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Isotope Dilution Mass Spectrometry Workflow

Conclusion

This compound serves as a highly effective internal standard for the accurate and precise quantification of lathosterol and other sterols in complex biological matrices. Its chemical similarity to endogenous sterols ensures that it faithfully tracks the analyte throughout the analytical process, enabling reliable correction for experimental variability. While a range of deuterated sterols are available, the choice of the most appropriate internal standard will depend on the specific analytes of interest and the analytical platform employed. The provided protocols and workflows offer a solid foundation for researchers to develop and validate robust methods for sterol analysis in their own laboratories.

References

Lathosterol-d7: A Comparative Guide to Inter-Assay and Intra-Assay Variability in Sterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cholesterol biosynthesis, the precision and reproducibility of analytical methods are paramount. Lathosterol, a key precursor to cholesterol, serves as a critical biomarker for cholesterol synthesis. Accurate quantification of lathosterol, often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of a stable isotope-labeled internal standard to correct for variability during sample preparation and analysis. Lathosterol-d7 is a commonly employed internal standard for this purpose. This guide provides a comparative analysis of the inter-assay and intra-assay variability associated with this compound and other commonly used internal standards in sterol analysis, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis of Internal Standards

The choice of internal standard significantly impacts the precision and accuracy of lathosterol quantification. The following table summarizes the inter-assay and intra-assay variability, presented as the coefficient of variation (%CV), for lathosterol analysis using different internal standards. This data has been compiled from various studies to provide a comparative overview.

Internal StandardAnalyte(s)Inter-Assay CV (%)Intra-Assay CV (%)Notes
This compound Lathosterol & other sterolsData not explicitly found in a comparative context. However, it is a widely accepted internal standard suggesting high precision.Data not explicitly found in a comparative context.Considered the ideal internal standard for lathosterol analysis due to identical chemical and physical properties, leading to optimal correction for analytical variability.
25-Hydroxycholesterol-d6 Lathosterol, Lanosterol, Desmosterol2.6 - 7.4[1]Data not explicitly stated.A deuterated sterol that provides good precision for the simultaneous analysis of multiple cholesterol precursors.[1]
d6-Cholesterol Non-cholesterol sterols (including Lathosterol)4.6 - 9.5[2]4.7 - 10.3[2]A deuterated form of cholesterol used for broader sterol panels. The variability is slightly higher compared to more structurally similar internal standards.[2]
5α-Cholestane Cholesterol and Non-cholesterol sterolsNot explicitly stated for lathosterol.Not explicitly stated for lathosterol.A non-deuterated, saturated sterane. Its different chemical properties may lead to less effective correction for variability compared to deuterated analogs. It has been used as an internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to quantify cholesterol.
Epicoprostanol Non-cholesterol sterolsNot explicitly stated for lathosterol.Not explicitly stated for lathosterol.Another non-deuterated sterol used as an internal standard in GC-based methods. Similar to 5α-cholestane, its utility in LC-MS/MS for lathosterol may be limited by differing ionization efficiencies.

Note: The performance of an internal standard can be method-dependent, influenced by factors such as the sample matrix, extraction procedure, and instrumentation. The data presented here is for comparative purposes and may not be directly transferable to all experimental conditions.

Mandatory Visualization

Cholesterol Biosynthesis Pathway

The following diagram illustrates the latter stages of the cholesterol biosynthesis pathway, highlighting the position of lathosterol as a key intermediate.

G Cholesterol Biosynthesis Pathway (Post-Lanosterol) Lanosterol Lanosterol 14-Demethyllanosterol 14-Demethyllanosterol Lanosterol->14-Demethyllanosterol CYP51A1 Zymosterol Zymosterol 14-Demethyllanosterol->Zymosterol Multiple Steps Lathosterol Lathosterol Zymosterol->Lathosterol EBP Desmosterol Desmosterol Zymosterol->Desmosterol DHCR24 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24

Caption: Cholesterol Biosynthesis Pathway highlighting Lathosterol.

Experimental Workflow for Lathosterol Quantification

This diagram outlines a typical workflow for the quantification of lathosterol in biological samples using this compound as an internal standard.

G Experimental Workflow for Lathosterol Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma, Serum) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Saponification Saponification IS_Spiking->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Integration Peak Integration LC_MS->Integration Ratio_Calculation Calculate Lathosterol/ This compound Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Lathosterol Quantification Workflow.

Experimental Protocols

The following is a generalized protocol for the quantification of lathosterol in human plasma using this compound as an internal standard, based on common methodologies. Researchers should optimize specific parameters for their instrumentation and sample types.

1. Materials and Reagents

  • Lathosterol and this compound standards

  • Human plasma (or other biological matrix)

  • Methanol, Ethanol, n-Hexane, Acetonitrile (HPLC or LC-MS grade)

  • Potassium hydroxide (KOH)

  • Butylated hydroxytoluene (BHT)

  • Water (LC-MS grade)

  • Formic acid

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of Lathosterol and this compound in ethanol or methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the Lathosterol stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

  • Prepare a working internal standard solution of this compound at a concentration appropriate for spiking into samples (e.g., 100 ng/mL).

3. Sample Preparation

  • Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a glass tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the this compound working solution to each plasma sample, calibration standard, and quality control sample.

  • Saponification: Add 1 mL of 1 M ethanolic KOH containing 0.1% BHT to each tube. Vortex briefly and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling to room temperature, add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction step with another 3 mL of n-hexane and combine the hexane fractions.

  • Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatographic System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate lathosterol from other endogenous sterols.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for lathosterol and this compound. For example:

    • Lathosterol: m/z 369.3 → 161.1[1]

    • This compound: m/z 376.3 → 161.1 (example transition, should be optimized)

5. Data Analysis and Quantification

  • Integrate the peak areas for lathosterol and this compound in all samples.

  • Calculate the ratio of the peak area of lathosterol to the peak area of this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

  • Determine the concentration of lathosterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the reliability of lathosterol quantification. This compound, due to its identical chemical structure and physicochemical properties to the analyte, is theoretically the optimal choice for minimizing analytical variability. While specific comparative data on its inter- and intra-assay variability was not found in a single, direct comparison, the available data for other deuterated sterol internal standards, such as 25-Hydroxycholesterol-d6 and d6-Cholesterol, demonstrate good to excellent precision. Non-deuterated internal standards like 5α-cholestane and epicoprostanol are more commonly used in GC-based methods and may not provide the same level of accuracy in LC-MS/MS applications due to potential differences in ionization efficiency and matrix effects. For researchers aiming for the highest level of precision and accuracy in lathosterol analysis, the use of this compound is strongly recommended. The provided experimental protocol offers a robust starting point for developing and validating a reliable method for sterol quantification in a research or clinical setting.

References

Safety Operating Guide

Personal protective equipment for handling Lathosterol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Lathosterol-d7

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of this compound, a deuterated derivative of a cholesterol metabolite. The following guidelines are based on the hazard profile of the analogous non-deuterated compound, Lathosterol.

Hazard Identification and Personal Protective Equipment

Lathosterol is classified with several hazards, necessitating the use of appropriate Personal Protective Equipment (PPE).[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] this compound is also characterized as a combustible solid.

Hazard Summary Table

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or protective suit is also required.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Hand Protection Wash hands thoroughly after handling.[1]
Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocol: Weighing and Solubilizing this compound

This protocol outlines a standard procedure for handling a powdered chemical substance like this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., ethanol, chloroform)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glass vial with a Teflon-lined cap

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the analytical balance is clean and calibrated.

  • Tare: Place the weighing paper or boat on the analytical balance and tare the weight.

  • Weighing: Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.

  • Transfer: Gently transfer the weighed powder into a labeled glass vial.

  • Solubilization: Add the appropriate volume of solvent to the vial using a pipette.

  • Mixing: Securely cap the vial and vortex until the powder is completely dissolved.

  • Storage of Solution: Store the resulting solution in a tightly sealed container at the recommended temperature, protected from light if necessary.

  • Cleanup: Clean the spatula and work area thoroughly. Dispose of any contaminated materials, including weighing paper and pipette tips, in the designated chemical waste container.

Workflow for Safe Handling of this compound

Lathosterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_final Final Step PPE Don Personal Protective Equipment (PPE) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Step 1 Weigh Weigh this compound Ventilation->Weigh Step 2 Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Step 3 Experiment Perform Experiment Dissolve->Experiment Step 4 Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate Step 5 Waste Dispose of Chemical Waste Decontaminate->Waste Step 6 RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE Step 7 Wash Wash Hands Thoroughly RemovePPE->Wash Step 8

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.